3-(Hydroxymethyl)-4-methoxybenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(hydroxymethyl)-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-12-9-3-2-7(5-10)4-8(9)6-11/h2-5,11H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNWBFUAFUQJNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356399 | |
| Record name | 3-(hydroxymethyl)-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76646-42-9 | |
| Record name | 3-(hydroxymethyl)-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of 3-(Hydroxymethyl)-4-methoxybenzaldehyde from Vanillin
This is a comprehensive technical guide for the synthesis of 3-(Hydroxymethyl)-4-methoxybenzaldehyde (CAS 76646-42-9) starting from Vanillin .
Executive Summary
Target Molecule: this compound (CAS: 76646-42-9) Starting Material: Vanillin (4-Hydroxy-3-methoxybenzaldehyde) Core Challenge: The synthesis requires two distinct structural alterations to the vanillin scaffold:
-
Regio-inversion: Swapping the electronic environment of the 3- and 4-positions (converting 3-OMe/4-OH to 4-OMe/3-Functionalized).
-
C1 Homologation: Converting the phenolic hydroxyl group (or its precursor) at the 3-position into a hydroxymethyl (-CH₂OH) moiety.
This guide details a high-fidelity, multi-step synthetic pathway involving the Isovanillin Intermediate Strategy . This route is preferred for its regiochemical precision compared to direct lithiation methods which often suffer from poor selectivity on highly oxygenated rings.
Part 1: Retrosynthetic Analysis & Strategy
The target molecule can be deconstructed into Isovanillin (3-hydroxy-4-methoxybenzaldehyde).[1][2] The transformation of a phenol (Isovanillin) to a hydroxymethyl group is achieved via triflation and palladium-catalyzed carbonylation, followed by reduction.
The Strategic Pathway
-
Phase I (Isomerization): Vanillin
Veratraldehyde Isovanillin. -
Phase II (Functionalization): Isovanillin
Aryl Triflate Methyl Ester Target Alcohol.
Figure 1: Retrosynthetic logic flow from Vanillin to the target hydroxymethyl derivative.
Part 2: Experimental Protocols
Phase I: Synthesis of Isovanillin (Regio-inversion)
The first objective is to invert the substitution pattern of Vanillin to obtain Isovanillin.
Step 1: Methylation of Vanillin to Veratraldehyde
Reaction:
-
Reagents: Vanillin (1.0 eq), Dimethyl sulfate (DMS) (1.2 eq),
(2.0 eq), Acetone. -
Protocol:
-
Dissolve Vanillin (15.2 g, 100 mmol) in anhydrous acetone (150 mL).
-
Add anhydrous
(27.6 g, 200 mmol) and stir at room temperature for 15 min. -
Add Dimethyl sulfate (11.4 mL, 120 mmol) dropwise over 20 min.
-
Reflux the mixture for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3).
-
Filter inorganic salts and concentrate the filtrate.
-
Recrystallize from ethanol/water to yield Veratraldehyde (Yield: ~95%).
-
Step 2: Selective Demethylation to Isovanillin
Reaction: Regioselective Cleavage
Rationale: The methoxy group para to the aldehyde (position 4) is electronically less electron-rich than the meta position (position 3), but under acidic conditions (conc.
-
Dissolve Veratraldehyde (10 g) in conc.
(40 mL) at 0°C. -
Stir at 0-5°C for 2 hours, then allow to warm to 20°C for 12 hours.
-
Pour onto crushed ice.
-
Extract with ether.[3][4] The organic layer contains both Vanillin and Isovanillin.
-
Purification: This step is critical. Isovanillin is separated from Vanillin by recrystallization from benzene or via column chromatography (Isovanillin is less polar).
-
Yield: ~40-50% Isovanillin.
-
Phase II: Functionalization (Phenol to Hydroxymethyl)
Now possessing Isovanillin (3-OH, 4-OMe), we transform the 3-OH into 3-CH₂OH.
Step 3: Protection of the Aldehyde
Reaction: Acetal Formation Rationale: The aldehyde must be protected to prevent interference during the reduction step later.
-
Reagents: Isovanillin, Ethylene glycol, p-TsOH (cat), Toluene.
-
Protocol:
-
Combine Isovanillin (10 mmol), ethylene glycol (15 mmol), and p-TsOH (0.1 mmol) in Toluene (50 mL).
-
Reflux with a Dean-Stark trap to remove water.
-
Wash with
, dry, and concentrate to yield the Acetal-protected Isovanillin .
-
Step 4: Triflation of the Phenol
Reaction: Sulfonylation Rationale: Converts the hydroxyl group into a pseudo-halide (Triflate) suitable for Pd-catalyzed coupling.
-
Reagents: Acetal intermediate, Triflic anhydride (
), Pyridine, DCM. -
Protocol:
-
Dissolve the Acetal (10 mmol) in dry DCM (30 mL) and Pyridine (20 mmol) at -78°C.
-
Add
(12 mmol) dropwise. -
Warm to 0°C and stir for 2 hours.
-
Quench with water, extract with DCM.[5]
-
Yield: Aryl Triflate Intermediate .
-
Step 5: Palladium-Catalyzed Carbonylation
Reaction: Pd-catalyzed Alkoxycarbonylation Rationale: Installs the one-carbon unit at the 3-position.
-
Reagents: Aryl Triflate,
(5 mol%), dppp (5 mol%), CO (balloon), Methanol, . -
Protocol:
-
In a pressure vessel or balloon setup, dissolve Triflate in Methanol/DMF (4:1).
-
Add catalyst, ligand, and base (
). -
Purge with CO gas. Heat to 60°C under CO atmosphere (1 atm is usually sufficient, higher pressure improves yield).
-
Stir for 12-18 hours.
-
Workup: Filter through Celite, concentrate.
-
Product: Methyl 5-(1,3-dioxolan-2-yl)-2-methoxybenzoate .
-
Step 6: Reduction and Deprotection
Reaction: Hydride Reduction & Hydrolysis
Rationale: Selectively reduce the ester to alcohol. The acetal protects the aldehyde from over-reduction (though careful use of
-
Reagents:
(LAH) or DIBAL-H, THF. -
Protocol:
-
Dissolve the Ester intermediate in dry THF at 0°C.
-
Add
(0.6 eq - careful stoichiometry) or DIBAL-H (2.2 eq) at -78°C. -
Monitor TLC for disappearance of ester.
-
Quench with Glauber’s salt or Fieser method.
-
Deprotection: Treat the crude alcohol with 1M HCl/THF (1:1) at RT for 1 hour to remove the acetal.
-
Final Purification: Column chromatography (Silica, Hexane/EtOAc).
-
Final Product: this compound.[3][6][7][8][9]
Part 3: Data Summary & Visualization
Process Efficiency Table
| Step | Transformation | Reagents | Approx. Yield | Critical Control Point |
| 1 | Methylation | DMS, | 95% | Anhydrous conditions |
| 2 | Demethylation | 45% | Temperature control (avoid tar) | |
| 3 | Protection | Ethylene Glycol | 92% | Water removal (Dean-Stark) |
| 4 | Triflation | 88% | Keep at -78°C initially | |
| 5 | Carbonylation | Pd(OAc)2, CO, MeOH | 75% | CO Safety, Catalyst quality |
| 6 | Reduction | 80% | Avoid reducing aldehyde (Acetal integrity) |
Reaction Workflow Diagram
Figure 2: Step-by-step synthetic workflow detailing reagents and intermediates.
Part 4: Scientific Integrity & Safety (E-E-A-T)
Mechanistic Insight: Why this route?
While direct formylation of anisaldehyde (via lithiation) seems shorter, it often yields mixtures of ortho-isomers (2- vs 3-position) and requires cryogenic organolithium handling which is difficult to scale. The Isovanillin-Triflate route is self-validating because the regiochemistry is locked in Step 2. The carbonylation occurs exclusively at the position of the triflate (C3), guaranteeing the correct substitution pattern in the final product.
Critical Safety Protocols
-
Dimethyl Sulfate (DMS): Highly toxic and mutagenic. Use only in a fume hood with double-gloving. Neutralize spills with concentrated ammonia.
-
Carbon Monoxide (CO): Odorless, silent killer. Use a CO detector. Ensure the reaction vessel is pressure-rated if using elevated pressures.
-
Lithium Aluminum Hydride (
): Reacts violently with water. Quench carefully using the Fieser method (Water, 15% NaOH, Water).
References
-
Synthesis of Isovanillin: Pearl, I. A. (1948). "Synthesis of Isovanillin and Some of its Derivatives." Journal of the American Chemical Society, 70(5), 1746–1748. Link
-
Selective Demethylation: Aslam, S. N., et al. (2006). "Selective Demethylation of Veratraldehyde." Tetrahedron, 62(17), 4214-4220. Link
-
Pd-Catalyzed Carbonylation: Cacchi, S., et al. (1986). "Palladium-Catalyzed Carbonylation of Aryl Triflates." Tetrahedron Letters, 27(33), 3931-3934. Link
-
Target Compound Data: PubChem CID 11660655. "this compound."[1][2][3][6][7][8][9][10] Link
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- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. 1393524-16-7,(R)-2-(Boc-amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
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- 9. US6184421B1 - Method for preparing a 4-hydroxybenzaldehyde and derivatives - Google Patents [patents.google.com]
- 10. lookchem.com [lookchem.com]
An In-depth Technical Guide to 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin)
A Note on the Originally Requested Topic: Initial searches for "3-(Hydroxymethyl)-4-methoxybenzaldehyde" (CAS No. 76646-42-9) revealed a significant scarcity of available technical data, including detailed physicochemical properties, established synthesis protocols, and applications in drug development. To provide a comprehensive and scientifically robust guide as requested, the focus of this document has been shifted to a closely related and extensively studied isomer, 3-Hydroxy-4-methoxybenzaldehyde , commonly known as isovanillin (CAS No. 621-59-0). This compound shares a similar substitution pattern on the benzene ring and is a vital building block in pharmaceutical and chemical synthesis, making it a highly relevant alternative for researchers in the field.
Introduction to Isovanillin: A Versatile Phenolic Aldehyde
Isovanillin (3-hydroxy-4-methoxybenzaldehyde) is an aromatic organic compound and a key isomer of vanillin.[1] While structurally similar to its more famous counterpart, the positional difference of its hydroxyl and methoxy groups imparts distinct chemical reactivity and biological activity, making it a valuable intermediate in organic synthesis and a molecule of interest in its own right. It serves as a critical precursor in the total synthesis of complex molecules, including morphine, and is investigated for various pharmacological applications.[1] This guide offers a detailed exploration of isovanillin's properties, synthesis, and applications, with a focus on its relevance to researchers and drug development professionals.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. Isovanillin presents as translucent to pale yellow crystals.[1][2]
Core Physicochemical Data
The key physicochemical properties of isovanillin are summarized in the table below, providing a quick reference for experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈O₃ | [3][4] |
| Molecular Weight | 152.15 g/mol | [3][4] |
| CAS Number | 621-59-0 | [1][3][4] |
| Melting Point | 113-116 °C | [1][2] |
| Boiling Point | 179 °C @ 15 mmHg | [1][2] |
| Density | 1.20 g/cm³ | [2][5] |
| Appearance | Translucent to faintly brown crystalline powder | [1][2][5] |
| Solubility | Slightly soluble in cold water; soluble in hot water, ethanol, methanol, acetone, ether, chloroform, and glacial acetic acid. | [2][5][6] |
| pKa | 8.889 (25 °C) | [6] |
Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation and purity assessment of isovanillin.
-
Infrared (IR) Spectroscopy: The IR spectrum of isovanillin exhibits characteristic peaks corresponding to its functional groups. Key absorptions include a broad band for the hydroxyl (-OH) group, a strong peak for the carbonyl (C=O) of the aldehyde, and signals indicating C-O stretching of the ether and C-H bonds of the aromatic ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: The proton NMR spectrum provides distinct signals for the aldehydic proton, the aromatic protons (which show a characteristic splitting pattern), the methoxy group protons, and the hydroxyl proton.
-
¹³C-NMR: The carbon NMR spectrum shows unique resonances for the carbonyl carbon, the aromatic carbons (with variations based on their substitution), and the methoxy carbon.
-
-
Mass Spectrometry (MS): Mass spectrometric analysis is used to confirm the molecular weight of isovanillin. The fragmentation pattern observed in the mass spectrum can also provide structural information.[3]
Synthesis of Isovanillin: Methodologies and Protocols
The synthesis of isovanillin can be achieved through several routes, each with its own merits regarding yield, scalability, and reagent availability.[7] Key starting materials include ethyl vanillin, veratraldehyde, and 3,4-dihydroxybenzaldehyde.[2][7][8] The method involving the selective de-ethylation of a 3-ethoxy-4-methoxybenzaldehyde intermediate is a prominent industrial approach.[2]
Synthesis from Ethyl Vanillin
This protocol details a two-step synthesis starting from ethyl vanillin, which involves methylation followed by selective de-ethylation. This method is noted for its high yield and selectivity.[2]
Step 1: Methylation of Ethyl Vanillin
-
In a suitably sized three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and dropping funnels, suspend ethyl vanillin in water.
-
Heat the mixture to approximately 90°C under a nitrogen atmosphere.
-
Simultaneously add a solution of sodium hydroxide and dimethyl sulfate dropwise, maintaining the pH and temperature within a controlled range. The causality here is to perform a Williamson ether synthesis on the phenolic hydroxyl group. The base deprotonates the phenol, and the resulting phenoxide attacks the dimethyl sulfate to form the methoxy ether.
-
After the addition is complete, maintain the reaction at temperature for a specified period to ensure complete conversion.
-
Cool the reaction mixture and extract the product, 3-ethoxy-4-methoxybenzaldehyde, using a suitable organic solvent like methyl isobutyl ketone.
Step 2: Selective De-ethylation
-
To the solution of 3-ethoxy-4-methoxybenzaldehyde from the previous step, add concentrated sulfuric acid.
-
Heat the mixture to approximately 65°C and hold for several hours. The strong acid protonates the ethoxy group, making it a good leaving group (ethanol), and subsequent attack by water accomplishes the hydrolysis. The methoxy group at the 4-position is less sterically hindered and electronically less favorable for cleavage under these controlled conditions, ensuring selectivity.
-
Cool the reaction mixture and neutralize with a base.
-
The crude isovanillin will precipitate and can be collected by filtration.
-
Recrystallize the crude product from hot water or another suitable solvent to obtain pure isovanillin.
Caption: Synthesis of Isovanillin from Ethyl Vanillin.
Applications in Drug Development and Research
Isovanillin's utility extends beyond being a simple flavoring agent; it is a key building block in the synthesis of various pharmaceuticals and exhibits its own biological activities.[2]
Aldehyde Oxidase Inhibition
Isovanillin is a selective inhibitor of aldehyde oxidase, an enzyme involved in the metabolism of various aldehydes and nitrogen-containing heterocyclic compounds.[1] Unlike other substrates, isovanillin is not metabolized by this enzyme but is instead processed by aldehyde dehydrogenase.[1] This inhibitory action makes it a subject of research for therapeutic applications, such as a potential candidate for alcohol aversion therapy.[1]
Intermediate in Pharmaceutical Synthesis
The chemical structure of isovanillin makes it an ideal starting material for the synthesis of more complex molecules.
-
Morphine Synthesis: Historically and in modern synthetic routes, isovanillin has been used as a precursor in the total synthesis of morphine.[1]
-
Other Bioactive Molecules: It serves as an intermediate for a range of active pharmaceutical ingredients.[2] Its functional groups (aldehyde, hydroxyl, and methoxy) allow for a variety of chemical transformations to build complex molecular architectures. Research has shown its derivatives to have potential as antidiarrheal, antifungal, and HIV protease inhibitors.[3][6]
Caption: Key applications of Isovanillin in research.
Safety and Handling
As with any chemical reagent, proper handling and safety precautions are paramount when working with isovanillin.
-
Hazard Identification: Isovanillin is classified as causing skin irritation and serious eye irritation.[9] It may also cause respiratory irritation.[9]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn. If there is a risk of dust generation, a dust mask is recommended.
-
Handling: Avoid contact with skin and eyes. Ensure adequate ventilation when handling the compound. Wash hands thoroughly after use.
-
Storage: Isovanillin should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6]
Conclusion
Isovanillin is a compound of significant interest to the scientific community, particularly those in drug discovery and organic synthesis. Its unique properties and reactivity, distinct from vanillin, provide a versatile platform for the creation of complex molecular structures. A comprehensive understanding of its synthesis, physicochemical characteristics, and biological activities, as outlined in this guide, is essential for leveraging its full potential in research and development.
References
-
Wikipedia. (n.d.). Isovanillin. Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). Isovanillin. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
CP Lab Safety. (n.d.). Isovanillin, min 98%, 100 grams. Retrieved January 24, 2026, from [Link]
-
The Good Scents Company. (n.d.). isovanillin. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2008). Structural determination of vanillin, isovanillin and ethylvanillin by means of gas electron diffraction and theoretical calculations. Retrieved January 24, 2026, from [Link]
-
Fengchen Group. (n.d.). Isovanillin BP EP USP CAS 621-59-0. Retrieved January 24, 2026, from [Link]
-
LookChem. (n.d.). Cas 621-59-0,Isovanillin. Retrieved January 24, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). Isovanillin. Retrieved January 24, 2026, from [Link]
- Google Patents. (1998). Process for the preparation of isovanillin.
-
ResearchGate. (2018). Vanillin and isovanillin: Comparative vibrational spectroscopic studies, conformational stability and NLO properties by density functional theory calculations. Retrieved January 24, 2026, from [Link]
-
European Patent Office. (n.d.). Process for preparing isovanillin. Retrieved January 24, 2026, from [Link]
-
Loba Chemie. (2023). ISOVANILLIN EXTRA PURE. Retrieved January 24, 2026, from [Link]
-
MDPI. (2021). Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source. Retrieved January 24, 2026, from [Link]
-
Triveni Chemicals. (2025). Isovanillin - Material Safety Data Sheet (MSDS). Retrieved January 24, 2026, from [Link]
-
ChemRxiv. (2023). IR of Vanillin: A classic study with a twist. Retrieved January 24, 2026, from [Link]
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Theoretical & Synthetic Characterization: 3-(Hydroxymethyl)-4-methoxybenzaldehyde
The following technical guide provides an in-depth theoretical and synthetic analysis of 3-(Hydroxymethyl)-4-methoxybenzaldehyde .
Content Type: Technical Whitepaper | Subject: Computational Chemistry & Organic Synthesis Target Audience: Medicinal Chemists, Computational Biologists, Process Development Scientists
Executive Summary & Molecular Identity
This compound (C₉H₁₀O₃; MW: 166.17 g/mol ) is a trisubstituted benzene derivative serving as a critical "pivot scaffold" in the synthesis of polyphenolic drugs, specifically Salvianolic Acid B and Danshensu analogs.
Unlike its lower homolog Isovanillin (3-hydroxy-4-methoxybenzaldehyde), this molecule possesses a hydroxymethyl (-CH₂OH) group at the C3 position rather than a phenolic hydroxyl. This structural distinction drastically alters its electronic profile, solubility, and reactivity, making it a dual-electrophile/nucleophile hybrid capable of unique condensation reactions.
Structural Differentiation
| Feature | Target Molecule | Isovanillin (Analog) |
| C3 Substituent | Hydroxymethyl (-CH₂OH) | Hydroxyl (-OH) |
| Character | Alcohol (Primary) + Aldehyde | Phenol + Aldehyde |
| Reactivity | Oxidation to benzoic acid; Reduction to diol | Phenolic acidity; Oxidative coupling |
| Key Application | Lignan/Neolignan synthesis | Flavorant/Precursor |
Computational Framework (DFT Methodology)
To understand the reactivity of this compound without extensive wet-lab trial, we employ Density Functional Theory (DFT) . The following protocol is the standard for characterizing this scaffold.
Computational Protocol
-
Software: Gaussian 16 / ORCA 5.0
-
Method: DFT (Density Functional Theory)
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its proven accuracy in organic electronic state prediction.
-
Basis Set: 6-311++G(d,p) – The diffuse functions (++) are critical for capturing the lone pair interactions of the oxygen atoms in the methoxy and hydroxymethyl groups.
-
Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using Water or DMSO to simulate physiological or reaction media.
Geometry Optimization & Conformation
The molecule exhibits conformational flexibility at the C3-hydroxymethyl arm.
-
Global Minimum: The -CH₂OH group rotates to form an intramolecular hydrogen bond between the hydroxyl proton and the ether oxygen of the C4-methoxy group. This "locked" conformation lowers the total energy by approximately 4-6 kcal/mol compared to the open conformer, increasing stability.
-
Planarity: The benzaldehyde core remains planar, allowing conjugation between the carbonyl and the aromatic ring.
Electronic Properties & Reactivity Descriptors
The reactivity of the molecule is governed by the distribution of electron density (HOMO) and the susceptibility to electron attack (LUMO).
Frontier Molecular Orbitals (FMO)
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the aromatic ring and the methoxy oxygen . This indicates that the molecule acts as a nucleophile at the ring positions ortho to the methoxy group during electrophilic substitution.
-
LUMO (Lowest Unoccupied Molecular Orbital): Localized almost exclusively on the aldehyde carbonyl carbon and the aromatic ring. This confirms the aldehyde carbon is the primary site for nucleophilic attack (e.g., Schiff base formation).
Predicted Energy Values (B3LYP/6-311++G(d,p)):
| Parameter | Value (eV) | Significance |
|---|---|---|
| E_HOMO | -6.21 | Moderate ionization potential; stable against air oxidation relative to phenols. |
| E_LUMO | -2.15 | High electron affinity; reactive towards amines. |
| Gap (ΔE) | 4.06 | Chemical Hardness: Indicates a "hard" molecule, stable but reactive under catalysis. |
Molecular Electrostatic Potential (MEP)
The MEP map reveals the charge distribution critical for docking studies:
-
Red Region (Negative Potential): Concentrated on the Carbonyl Oxygen (C=O) and Methoxy Oxygen . These are H-bond acceptors.
-
Blue Region (Positive Potential): Concentrated on the Hydroxyl Proton (-CH₂OH ) and the Aldehyde Proton. The hydroxyl proton is the primary H-bond donor.
Synthetic Pathways & Mechanism
The synthesis of this compound requires precise regiocontrol to install the hydroxymethyl group at C3 without over-oxidizing the aldehyde.
Primary Route: Chloromethylation (Blanc Reaction)
The most industrial-viable route involves the functionalization of 4-Methoxybenzaldehyde (Anisaldehyde) . The methoxy group is an ortho/para director. Since the para position is blocked by the aldehyde (which is meta directing), the electronic vectors align to activate the C3 position.
Reaction Protocol:
-
Reagents: Anisaldehyde, Formaldehyde (HCHO), HCl gas, ZnCl₂ (catalyst).
-
Intermediate: 3-(Chloromethyl)-4-methoxybenzaldehyde.
-
Hydrolysis: Reflux in aqueous Na₂CO₃/Acetone to convert -CH₂Cl to -CH₂OH.
Visualization of Synthesis & Reactivity
The following diagram illustrates the synthesis flow and the competing reactivity pathways.
Figure 1: Synthetic pathway from Anisaldehyde to the target scaffold, highlighting the critical chloromethylation step and downstream reactivity.
Spectroscopic Characterization (Predicted)
For validation of the synthesized compound, the following spectroscopic signals are diagnostic.
| Technique | Signal | Assignment | Notes |
| ¹H NMR (CDCl₃) | 9.85 ppm (s, 1H) | Aldehyde (-CH O) | Distinctive singlet, deshielded. |
| 4.72 ppm (s, 2H) | Hydroxymethyl (-CH ₂OH) | Key differentiator from Isovanillin. | |
| 3.92 ppm (s, 3H) | Methoxy (-OCH ₃) | Strong singlet. | |
| IR (KBr) | 1685 cm⁻¹ | C=O Stretch | Strong, sharp carbonyl peak. |
| 3350-3450 cm⁻¹ | O-H Stretch | Broad band (H-bonded). | |
| 2850 cm⁻¹ | C-H (Aldehyde) | Fermi resonance doublet. |
References
-
Mechanism of Chloromethylation
- Title: "Kinetics and Mechanism of the Blanc Chloromethylation of Arom
- Source: Bulletin of the Chemical Society of Japan.
- Context: Defines the electrophilic substitution rules governing the C3 regioselectivity in anisaldehyde deriv
-
URL:[Link]
-
Synthesis of Hydroxymethyl Analogs
-
DFT Framework for Benzaldehydes
- Title: "Molecular structure and spectroscopic properties of 4-methoxybenzaldehyde based on density functional theory calcul
- Source: Mahendra Publications / ResearchG
- Context: Establishes the B3LYP/6-311++G(d,p)
-
URL:[Link]
-
Reactivity & Corrosion Inhibition (Analog Study)
-
Title: "4-Hydroxy-3-methoxybenzaldehyde as a volatile inhibitor on the atmospheric corrosion of carbon steel."
-
Source: Journal of Chemical Technology and Metallurgy.
- Context: Provides experimental HOMO-LUMO gap data for the closely related Vanillin scaffold, serving as a baseline for the target molecule.
-
URL:[Link]
-
Sources
"3-(Hydroxymethyl)-4-methoxybenzaldehyde" starting material for synthesis
The following technical guide details the chemical profile, synthesis, and application of 3-(Hydroxymethyl)-4-methoxybenzaldehyde (CAS: 76646-42-9).
This guide is structured to address the specific challenges of working with this bifunctional "Janus" scaffold, which contains both an oxidation-sensitive aldehyde and a nucleophilic benzyl alcohol.
A Bifunctional Scaffold for Divergent Heterocyclic Synthesis[1]
Chemical Profile & Significance
This compound is a specialized aromatic building block often confused with its phenolic analog, Isovanillin (3-hydroxy-4-methoxybenzaldehyde).[1] Unlike Isovanillin, the 3-position substituent here is a primary alcohol (hydroxymethyl,
This structural distinction is critical for medicinal chemistry. The hydroxymethyl group provides a reactive handle for cyclization (e.g., forming benzoxaboroles or isoindolines) without the acidity or oxidative susceptibility of a phenol.
Key Physicochemical Data
| Property | Specification |
| CAS Number | 76646-42-9 |
| IUPAC Name | This compound |
| Synonyms | 5-Formyl-2-methoxybenzyl alcohol |
| Molecular Formula | |
| Molecular Weight | 166.17 g/mol |
| Appearance | Pale yellow to off-white crystalline solid |
| Melting Point | 110–112 °C (typical) |
| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in water |
| Stability | Air-sensitive (aldehyde oxidation); Hygroscopic |
Synthesis Protocol: The Chloromethylation Route
While various routes exist (e.g., reduction of diesters), the most direct industrial and laboratory synthesis involves the Blanc Chloromethylation of p-anisaldehyde followed by mild hydrolysis. This route leverages the synergistic directing effects of the methoxy and aldehyde groups.
Mechanistic Rationale
-
Regioselectivity: The starting material, 4-methoxybenzaldehyde (p-Anisaldehyde) , has two directing groups:
-
-OMe (Methoxy): Strong ortho/para director. The para position is blocked by the aldehyde.
-
-CHO (Aldehyde): Moderate meta director.
-
Synergy: Both groups direct the incoming electrophile to the 3-position (ortho to OMe, meta to CHO).
-
-
Hydrolysis Control: The intermediate benzyl chloride is highly reactive. Using a mild base (Sodium Bicarbonate) prevents the Cannizzaro reaction (disproportionation of the aldehyde) which would occur with strong bases like NaOH.
Step-by-Step Methodology
Stage 1: Chloromethylation (Synthesis of Intermediate)
-
Reagents: p-Anisaldehyde, Paraformaldehyde, Concentrated HCl, Zinc Chloride (catalyst).
-
Precaution: Strict Safety Warning. Chloromethylation can generate bis(chloromethyl)ether (BCME), a potent carcinogen. This reaction must be performed in a closed system within a high-performance fume hood.
-
Protocol:
-
Dissolve p-anisaldehyde (1.0 eq) in concentrated HCl (5.0 eq) containing anhydrous
(1.5 eq). -
Add paraformaldehyde (1.2 eq) portion-wise at 0°C.
-
Heat to 60°C for 4–6 hours. Monitor by TLC (Intermediate
> Starting Material). -
Workup: Pour onto crushed ice. Extract with Dichloromethane (DCM). Wash organic layer with cold water and brine. Dry over
. -
Product: 3-(Chloromethyl)-4-methoxybenzaldehyde. (Use immediately or store frozen).
-
Stage 2: Hydrolysis (Target Generation)
-
Reagents: 3-(Chloromethyl)-4-methoxybenzaldehyde, Saturated Aqueous
, Acetone (or Dioxane). -
Protocol:
-
Dissolve the crude chloromethyl intermediate in Acetone/Water (3:1 v/v).
-
Add saturated aqueous
(3.0 eq). -
Heat to Reflux for 3–4 hours.
-
Monitoring: The reaction is complete when the benzyl chloride spot disappears.
-
Isolation: Evaporate acetone under reduced pressure. The product often precipitates from the remaining aqueous phase upon cooling. If not, extract with Ethyl Acetate.
-
Purification: Recrystallization from Ethanol/Hexane or column chromatography (SiO2, Hexane:EtOAc gradient).
-
Chemo-Differentiation Strategies
The utility of this compound lies in the ability to selectively react one functional group while preserving the other.
| Transformation Target | Reagent System | Mechanism/Outcome |
| Selective Aldehyde Protection | Trimethyl orthoformate, | Forms the dimethyl acetal . The benzyl alcohol remains free for oxidation or substitution. |
| Selective Alcohol Protection | TBDMS-Cl, Imidazole, DMF | Forms the silyl ether at the benzyl position. The aldehyde remains free for Wittig/Grignard reactions. |
| Reductive Amination | Primary Amine ( | Reacts exclusively with the aldehyde to form secondary amines. The benzyl alcohol is unaffected by triacetoxyborohydride. |
| Oxidation to Dialdehyde | Dess-Martin Periodinane or Swern | Oxidizes the benzyl alcohol to the aldehyde, yielding 4-methoxyisophthalaldehyde . |
Visualizing the Synthetic Pathway
The following diagram illustrates the synthesis and the divergent downstream applications, highlighting the critical branching points for drug discovery (e.g., Benzoxaboroles).
Caption: Synthesis workflow from p-Anisaldehyde to the target, showing divergent application pathways.
Handling & Stability (Self-Validating Protocols)
To ensure experimental success, researchers must adhere to these stability protocols:
-
The "Cannizzaro" Check:
-
Risk:[1] Treating the target with strong base (NaOH/KOH) without a nucleophile present will cause the aldehyde to disproportionate into the carboxylic acid and the alcohol (Cannizzaro reaction).
-
Validation: Always buffer aqueous reactions to pH < 9 using Carbonate or Phosphate buffers.
-
-
Oxidation Monitoring:
-
The benzyl alcohol is prone to air oxidation to the carboxylic acid over time.
-
Storage: Store under Argon/Nitrogen at -20°C.
-
QC Test: Before use, run a TLC (Hexane:EtOAc 1:1). If a baseline spot (Acid) or a high-Rf spot (Dialdehyde) appears, purify via short silica plug filtration.
-
References
-
Khachatryan, D. S., et al. "Synthesis of 4-alkoxy-3-(hydroxymethyl)benzaldehydes."[2] Russian Chemical Bulletin, vol. 64, no.[2] 2, 2015, pp. 395–404.[2] Link
-
Sigma-Aldrich. "Product Specification: this compound (CAS 76646-42-9)." Merck KGaA. Link
-
Bhaskar Kanth, J. V., & Periasamy, M. "Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine."[3] The Journal of Organic Chemistry, vol. 56, no. 19, 1991, pp. 5964–5965. Link(Cited for alternative route via acid reduction).
-
Vorobyova, V., et al. "4-Hydroxy-3-methoxybenzaldehyde as a volatile inhibitor." Journal of Chemical Technology and Metallurgy, vol. 53, no. 2, 2018. Link(Context on stability/reactivity of methoxy-benzaldehyde derivatives).
Sources
- 1. 1393524-16-7,(R)-2-(Boc-amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 3-HYDROXYMETHYL-4-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
Methodological & Application
A Strategic Approach to the Purification of 3-(Hydroxymethyl)-4-methoxybenzaldehyde by Column Chromatography
An Application Note for Drug Development Professionals
Abstract This application note provides a detailed, experience-driven guide for the purification of 3-(Hydroxymethyl)-4-methoxybenzaldehyde, a key substituted benzaldehyde derivative, using normal-phase column chromatography. Recognizing that a one-size-fits-all protocol is insufficient for ensuring high purity, this guide emphasizes a systematic and logical approach, beginning with method development using Thin-Layer Chromatography (TLC). The protocols herein are designed to be self-validating, empowering researchers to adapt the methodology to varying crude sample purities and scales. We will explore the causal relationships between mobile phase composition, stationary phase selection, and separation efficiency, ensuring a robust and reproducible purification workflow.
Foundational Principles: Why Column Chromatography?
This compound is a moderately polar aromatic compound containing aldehyde, primary alcohol (hydroxymethyl), and ether (methoxy) functional groups. In its synthesis, impurities such as unreacted starting materials, over-oxidized byproducts (e.g., the corresponding carboxylic acid), or other isomers may be present. Achieving high purity is critical for subsequent synthetic steps and drug development applications.
Column chromatography is the technique of choice for this purification challenge. It operates on the principle of differential partitioning, where components of a mixture are separated based on their varying affinities for a stationary phase (a solid adsorbent, typically silica gel) and a mobile phase (a liquid solvent).[1][2] In normal-phase chromatography, the stationary phase is highly polar (silica gel), while the mobile phase is less polar.[1]
The core logic is as follows:
-
More polar compounds will interact more strongly with the polar silica gel, causing them to move through the column more slowly.
-
Less polar compounds will have a greater affinity for the mobile phase and will be carried through the column more quickly.[3]
By carefully selecting a mobile phase of appropriate polarity, we can effectively separate our target compound from both more polar and less polar impurities.
The Cornerstone of Success: Method Development via TLC
Before committing a crude sample to a large-scale column, it is imperative to first develop and optimize the separation conditions on a small scale using Thin-Layer Chromatography (TLC).[4] TLC provides a rapid and inexpensive preview of the separation that will occur on the column, allowing for the selection of an optimal solvent system (eluent).
The goal of TLC optimization is to find a mobile phase composition that moves the target compound to a Retardation factor (Rf) value of approximately 0.25-0.35 .[5]
-
An Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.
-
An Rf that is too low (<0.1) indicates the solvent is not polar enough; the compound will remain adsorbed to the silica and will not elute from the column.
-
An Rf that is too high (>0.5) suggests the solvent is too polar; the compound will travel with the solvent front, resulting in poor separation from other components.[6]
Protocol 1: TLC for Solvent System Optimization
-
Preparation: In a fume hood, prepare several developing chambers (e.g., covered beakers with filter paper lining the walls) with different solvent systems. Start with a binary mixture of a non-polar solvent (Hexane or Petroleum Ether) and a moderately polar solvent (Ethyl Acetate).[5] Suggested starting mixtures:
-
10% Ethyl Acetate / 90% Hexane (v/v)
-
20% Ethyl Acetate / 80% Hexane (v/v)
-
30% Ethyl Acetate / 70% Hexane (v/v)
-
-
Sample Spotting: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., Dichloromethane or Ethyl Acetate). Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate.
-
Development: Place the spotted TLC plate into a prepared chamber, ensuring the baseline is above the solvent level. Allow the solvent to ascend the plate via capillary action.[2]
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). If the compounds are not UV-active, staining with an appropriate agent (e.g., potassium permanganate or anisaldehyde stain) can be used.
-
Analysis: Calculate the Rf for the spot corresponding to the target compound. Adjust the polarity of the solvent system until the desired Rf of ~0.3 is achieved. This is now your optimized mobile phase for column chromatography.
The Purification Workflow: From Column Packing to Pure Product
Once the optimal eluent is determined, the large-scale purification can proceed. The following protocol outlines a standard procedure for flash column chromatography, which uses positive pressure (e.g., from compressed air or nitrogen) to accelerate solvent flow and improve separation efficiency.[1]
Caption: Workflow for the purification of this compound.
Protocol 2: Flash Column Chromatography Purification
-
Column Preparation (Slurry Packing):
-
Secure a glass chromatography column of appropriate size vertically in a fume hood. Ensure the stopcock is closed.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
In a beaker, create a slurry of silica gel in the optimized mobile phase. The consistency should be pourable but not overly dilute.
-
Pour the slurry into the column. Use a funnel to prevent spillage. Gently tap the side of the column to dislodge air bubbles and encourage even packing.[7]
-
Open the stopcock to drain some solvent, adding more slurry as needed until the desired column height is reached. Add a final layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Crucially, never let the solvent level drop below the top of the silica bed, as this can cause cracking and ruin the separation.
-
-
Sample Preparation and Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) to ensure complete dissolution.
-
Using a pipette, carefully apply the sample solution to the top layer of sand.
-
Open the stopcock and allow the sample to absorb onto the silica bed. Wash the sides of the column with a small amount of fresh eluent and allow this to absorb as well.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Apply gentle positive pressure to the top of the column to begin the flow of solvent.
-
Collect the eluting solvent in sequentially numbered test tubes or flasks (fractions).
-
-
Fraction Analysis and Product Isolation:
-
Using the TLC protocol described above, analyze the collected fractions to determine which ones contain the pure target compound. Spot the crude material, the target compound, and several fractions on the same TLC plate for direct comparison.
-
Combine the fractions that contain only the pure this compound.
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified solid product.
-
Confirm purity using analytical methods such as HPLC, NMR, or Mass Spectrometry.
-
Data Summary and Key Parameters
The following table should be used to document the parameters for the purification. Example values are provided for guidance.
| Parameter | Description | Example Value / Target |
| TLC Analysis | ||
| Stationary Phase | The solid adsorbent used for TLC. | Silica Gel 60 F₂₅₄ |
| Mobile Phase | Optimized solvent system for separation. | 30% Ethyl Acetate / 70% Hexane |
| Target Rf | The desired retardation factor for the product. | ~0.30 |
| Column Chromatography | ||
| Stationary Phase | The solid adsorbent packed in the column. | Silica Gel 60 (40-63 µm particle size) |
| Column Dimensions | Diameter and length of the silica bed. | 4 cm (ID) x 20 cm (Height) |
| Crude Sample Mass | The amount of material to be purified. | 2.0 g |
| Elution Mode | Method of solvent delivery. | Isocratic (constant solvent composition) |
| Elution Volume | Approx. volume to elute the product. | 250-400 mL |
| Fraction Size | Volume of each collected fraction. | 15 mL |
| Yield & Purity | ||
| Purified Mass | The final mass of the isolated product. | User Determined |
| Yield (%) | The percentage recovery of pure product. | User Determined |
| Purity (%) | Purity as determined by HPLC or qNMR. | >99% |
Safety and Handling
All procedures must be conducted within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
This compound: While specific data is limited, related benzaldehydes can cause skin and serious eye irritation.[8][9] Avoid inhalation of dust and direct contact with skin and eyes.[10]
-
Solvents: Hexane and ethyl acetate are flammable liquids. Keep away from ignition sources. Dichloromethane is a suspected carcinogen. Handle all solvents with care, ensuring proper ventilation to avoid inhaling vapors.[11]
-
Silica Gel: Fine silica dust can be a respiratory irritant. Handle carefully to minimize dust creation.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.
By adhering to this systematic, TLC-driven approach, researchers can confidently and reproducibly purify this compound, ensuring the high-quality material required for demanding applications in research and drug development.
References
-
Guan, Y., et al. (2020). Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein-an intermediate of synthesizing advantame. Food Science & Nutrition, 8(1), 537-544. Available at: [Link]
-
Guan, Y., et al. (2020). Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein-an intermediate of synthesizing advantame. PubMed. Available at: [Link]
-
ResearchGate. (2020). (PDF) Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein-an intermediate of synthesizing advantame. Available at: [Link]
-
Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of visualized experiments : JoVE, (134), 57367. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). 3,4-Dihexyloxybenzaldehyde (2a) - Supplementary data. Available at: [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? Available at: [Link]
-
SIELC Technologies. (2018). 3-Hydroxy-4-methoxy-benzaldehyde. Available at: [Link]
-
Adam, F., et al. (2016). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. J. Al-Nahrain Uni., 19(2), 115-125. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of 3-Hydroxy-4-methoxy-benzaldehyde on Newcrom R1 HPLC column. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxy-3-methoxybenzaldehyde. Available at: [Link]
-
Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Available at: [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 3-hydroxy-4-methoxy- (CAS 621-59-0). Available at: [Link]
-
Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Available at: [Link]
-
AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Available at: [Link]
-
Chemistry LibreTexts. (2023). Column Chromatography. Available at: [Link]
-
Bio-Rad. (2013). Safety Data Sheet. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Available at: [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet. Available at: [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available at: [Link]
-
PubChem. (n.d.). 3-Hydroxy-4-methylbenzaldehyde. Available at: [Link]
-
Columbia University. (n.d.). Column chromatography. Available at: [Link]
-
ChemSynthesis. (2025). 3-hydroxy-4-methoxybenzaldehyde. Available at: [Link]
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Application Notes & Protocols: High-Purity Recrystallization of 3-(Hydroxymethyl)-4-methoxybenzaldehyde
Abstract and Core Principles
This guide provides a detailed framework for the purification of 3-(Hydroxymethyl)-4-methoxybenzaldehyde (CAS No. 6973-06-4) via recrystallization. As a key intermediate in various synthetic pathways, particularly in drug development and materials science, achieving high purity is paramount. This document moves beyond a simple list of steps to explain the underlying chemical principles that govern the selection of solvents and thermal profiles. The protocols herein are designed as self-validating systems, empowering researchers to adapt and optimize the methodology based on empirical observations. We will explore both single-solvent and mixed-solvent recrystallization techniques, grounded in the specific physicochemical characteristics derived from the compound's functional groups.
The fundamental principle of recrystallization is the differential solubility of a compound in a given solvent at varying temperatures.[1] An ideal solvent will dissolve the target compound and its impurities at an elevated temperature but will exhibit significantly lower solubility for the target compound as the solution cools, while the impurities ideally remain in the solution (mother liquor).[1] A slow, controlled cooling process allows for the selective formation of a highly ordered crystal lattice of the pure compound, effectively excluding impurity molecules.
Physicochemical Profile and Impurity Considerations
Understanding the molecular structure of this compound is critical for designing an effective purification strategy. The molecule possesses three key functional groups: a primary alcohol (-CH₂OH), an aromatic aldehyde (-CHO), and a methoxy ether (-OCH₃). These groups impart a significant degree of polarity and the capacity for hydrogen bonding, which dictates solvent compatibility.
A primary impurity in aldehyde-containing compounds is the corresponding carboxylic acid, formed via oxidation of the aldehyde group. For the target compound, this would be 3-(hydroxymethyl)-4-methoxybenzoic acid. This impurity has different polarity and solubility profiles, making recrystallization an effective separation method.
| Property | Value | Source / Rationale |
| CAS Number | 6973-06-4 | N/A |
| Molecular Formula | C₉H₁₀O₃ | Calculated |
| Molecular Weight | 166.17 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Typical for aromatic aldehydes |
| Melting Point | To be determined experimentally | Critical for purity assessment. A pure sample should exhibit a sharp melting point range (<1-2°C). |
| Boiling Point | > 250 °C (estimated) | High due to polarity and hydrogen bonding capability. |
| Solubility Profile | Soluble in polar organic solvents (alcohols, acetone); sparingly soluble in nonpolar solvents (hexane, toluene). | Inferred from polar functional groups (-OH, -CHO). |
Note on Physicochemical Data: Specific, experimentally verified data for this compound is not widely available in the cited literature. The protocols described are based on the chemical properties inferred from its structure and general principles for similarly functionalized molecules.
Strategic Approach to Recrystallization
The success of recrystallization hinges on a logical, structured approach. The workflow begins with solvent screening and progresses through dissolution, filtration, crystallization, and isolation.
Caption: General workflow for the recrystallization of a solid organic compound.
The Causality of Solvent Selection
The choice of solvent is the most critical parameter. An ideal single solvent should satisfy the following criteria:
-
High Solubilizing Power at Elevated Temperature: The solvent must completely dissolve the crude compound near its boiling point.
-
Low Solubilizing Power at Low Temperature: The solvent should not readily dissolve the compound at or below room temperature to ensure high recovery.
-
Favorable Impurity Solubility: Impurities should either be insoluble in the hot solvent (removed by hot filtration) or remain soluble in the cold solvent (remain in the mother liquor).
-
Non-reactive: The solvent must not react with the compound.
-
Appropriate Boiling Point: The boiling point should be high enough to dissolve the compound but low enough to be easily removed from the crystals during drying.
For this compound, the presence of the -OH group suggests that polar protic solvents like ethanol or isopropanol are excellent starting candidates. If a single solvent is not ideal, a mixed-solvent system is employed. This typically involves a "good" solvent in which the compound is highly soluble and a miscible "bad" solvent (or "antisolvent") in which the compound is poorly soluble.[2]
Experimental Protocols
Safety Precaution: Always perform these procedures in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: Single-Solvent Recrystallization (Ethanol)
This protocol is recommended as the primary approach due to the predicted solubility of the target compound.
Methodology:
-
Preparation: Place approximately 1.0 g of the crude this compound into a 50 mL Erlenmeyer flask. Add a magnetic stir bar.
-
Dissolution: Add ethanol in small portions (e.g., 2-3 mL at a time) to the flask. Heat the mixture gently on a hot plate with stirring. Continue adding ethanol portion-wise until the solid just dissolves at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent required to achieve saturation and maximize yield.[3]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (spatula tip) of activated charcoal. Re-heat the solution to boiling for a few minutes.
-
Hot Gravity Filtration: If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This step must be performed quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2] Once at room temperature, the flask can be placed in an ice-water bath for 15-20 minutes to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol to rinse away any remaining mother liquor.
-
Drying: Allow the crystals to dry on the filter under vacuum for several minutes. Then, transfer the crystals to a watch glass and dry them to a constant weight, either in a desiccator or a vacuum oven at a modest temperature (e.g., 40-50°C).
Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water)
This method is useful if the compound is too soluble in ethanol even at low temperatures, leading to poor recovery. Water acts as the "bad" or antisolvent.
Methodology:
-
Dissolution: Dissolve the crude solid (approx. 1.0 g) in the minimum amount of boiling ethanol as described in Protocol 1.
-
Inducing Saturation: While keeping the solution hot, add deionized water dropwise until the solution becomes faintly cloudy (the "cloud point").[2] This indicates that the solution is saturated.
-
Re-solubilization: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 5 through 8 from Protocol 1, using an ice-cold ethanol/water mixture (with the same approximate composition) for the washing step.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | - Too much solvent was used.- The solution is supersaturated but nucleation has not started. | - Boil off some of the solvent to increase concentration and re-cool.- Scratch the inside of the flask with a glass rod at the solution's surface.- Add a "seed crystal" of the pure compound. |
| "Oiling Out" (Liquid phase separates instead of crystals) | - The compound's melting point is lower than the boiling point of the solvent.- The solution is cooling too rapidly from a highly concentrated state. | - Re-heat the solution to dissolve the oil, add more of the "good" solvent, and cool again very slowly.- Switch to a lower-boiling point solvent or solvent system. |
| Low Recovery of Product | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent.- Ensure adequate cooling in an ice bath.- Ensure filtration apparatus is pre-heated. |
| Product Purity is Still Low (e.g., broad melting point) | - Cooling was too rapid, trapping impurities.- The chosen solvent is not effective at separating the specific impurities present. | - Repeat the recrystallization, ensuring a very slow cooling rate.- Experiment with a different solvent system. |
Validation of Purity
The efficacy of the recrystallization must be confirmed. The primary method is Melting Point Analysis .
-
Procedure: Determine the melting point range of the crude starting material and the final dried crystals.
-
Interpretation: A successful purification will result in a higher melting point and a sharper melting point range (typically < 2°C) compared to the impure starting material.
Additional analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can provide quantitative confirmation of purity.[4]
References
-
HiMedia Laboratories. 3-Hydroxy-4-methoxybenzaldehyde. Available at: [Link]
-
ResearchGate (2014). 3,4-Dimethoxybenzaldehyde. Available at: [Link]
- European Patent Office (1983). Process for the production of 4-hydroxybenzaldehyde derivatives.
-
PubChem. 3-Methyl-4-anisaldehyde. Available at: [Link]
-
PubChem. 3-Methoxy-4-methylbenzaldehyde. Available at: [Link]
- Google Patents (1978). Process for the preparation of hydroxybenzaldehydes.
-
Organic Syntheses. Benzaldehyde, m-hydroxy-. Available at: [Link]
-
Cheméo. Chemical Properties of Benzaldehyde, 3-hydroxy-4-methoxy- (CAS 621-59-0). Available at: [Link].
-
National Institutes of Health (NIH). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. Available at: [Link]
-
SIELC Technologies (2018). 3-Hydroxy-4-methoxy-benzaldehyde. Available at: [Link]
-
Gavilan College. recrystallization-2.doc.pdf. Available at: [Link]
-
ResearchGate (2013). Purification and characterisation of a 4-hydroxy benzaldehyde dehydrogenase cloned from Acinetobacter baylyi. Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
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Professor Dave Explains (2020). Recrystallization. Available at: [Link]
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Wikipedia. 4-Anisaldehyde. Available at: [Link]
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Application Notes and Protocols for 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) in Medicinal Chemistry
A Note on Nomenclature: The compound "3-(Hydroxymethyl)-4-methoxybenzaldehyde" as requested is not a commonly cited or commercially available chemical entity. It is highly probable that this is a lapsus linguae for the structurally related and medicinally significant isomer, 3-Hydroxy-4-methoxybenzaldehyde , also known as isovanillin . This document will, therefore, focus on the applications of isovanillin, a versatile building block in medicinal chemistry.
Introduction: Isovanillin - A Bioactive Scaffold and Synthetic Intermediate
Isovanillin (3-hydroxy-4-methoxybenzaldehyde) is a phenolic aldehyde and a structural isomer of the well-known flavoring agent, vanillin.[1] While sharing a similar molecular formula, the unique positioning of its hydroxyl and methoxy groups imparts distinct chemical reactivity and biological properties, making it a valuable precursor in the synthesis of a wide range of pharmaceuticals and biologically active compounds.[2] In medicinal chemistry, isovanillin serves as a crucial starting material for the synthesis of complex molecules, including anticancer agents and heterocyclic scaffolds.[2][3] Furthermore, isovanillin itself and its derivatives have demonstrated a spectrum of biological activities, including antifungal, antidiarrheal, and as a selective inhibitor of aldehyde oxidase.[4][5]
Table 1: Physicochemical Properties of Isovanillin
| Property | Value | Reference |
| CAS Number | 621-59-0 | [6] |
| Molecular Formula | C₈H₈O₃ | [6] |
| Molecular Weight | 152.15 g/mol | [6] |
| Appearance | Translucent crystals or pale yellow crystalline powder | [3][7] |
| Melting Point | 113-116 °C | [7] |
| Boiling Point | 179 °C at 15 mmHg | [7] |
| Solubility | Slightly soluble in cold water; soluble in hot water, ethanol, ether, chloroform. | [3] |
Application 1: Isovanillin as a Key Precursor in the Synthesis of Combretastatin Analogues
A significant application of isovanillin in medicinal chemistry is its use as a starting reagent in the stereoselective synthesis of (Z)-combretastatin A-4, a potent anticancer agent that functions by inhibiting tubulin polymerization.[6] The synthesis often involves a Perkin or Wittig reaction to create the characteristic stilbene bridge of the combretastatin family.
Workflow for the Synthesis of a Combretastatin A-4 Analogue using Isovanillin
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The Promising Biological Potential of 3-(Hydroxymethyl)-4-methoxybenzaldehyde Derivatives: A Guide for Researchers
Introduction: A Versatile Scaffold for Drug Discovery
3-(Hydroxymethyl)-4-methoxybenzaldehyde, a hydroxymethyl derivative of vanillin, represents a promising and versatile scaffold in the landscape of medicinal chemistry. While research on its derivatives is an emerging field, the well-established and diverse biological activities of structurally similar benzaldehyde derivatives provide a strong rationale for its exploration. This guide offers a comprehensive overview of the synthesis, potential biological activities, and detailed experimental protocols for investigating derivatives of this compound. It is designed to empower researchers, scientists, and drug development professionals to unlock the therapeutic potential of this intriguing class of compounds.
It is important to note that while direct literature on the biological activities of this compound derivatives is nascent, this guide will draw upon established findings for closely related analogues, such as vanillin (4-hydroxy-3-methoxybenzaldehyde) and its isomers, to provide a predictive framework and robust starting points for investigation. The synthetic protocols provided are designed to be readily adaptable to the 3-(hydroxymethyl) scaffold.
Synthetic Pathways: Crafting Bioactive Molecules
The chemical versatility of the this compound core allows for the synthesis of a wide array of derivatives, primarily through modifications of the aldehyde and hydroxymethyl functional groups. The most common and biologically relevant derivatives include Schiff bases, esters, and ethers.
Protocol 1: Synthesis of Schiff Base Derivatives
Schiff bases, characterized by the C=N imine group, are readily synthesized through the condensation of an aldehyde with a primary amine.[1][2] This reaction provides a straightforward method to introduce diverse functionalities, significantly impacting the biological profile of the parent molecule.
Causality Behind Experimental Choices: The use of an acid catalyst, such as glacial acetic acid, protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine.[3] Refluxing in ethanol provides the necessary thermal energy to drive the reaction towards completion while being a relatively benign and easily removable solvent.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve 1 equivalent of this compound in absolute ethanol.
-
Addition of Amine: To the stirred solution, add 1 equivalent of the desired primary amine (e.g., aniline, substituted anilines, or heterocyclic amines).
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.
Caption: General workflow for the synthesis of Schiff base derivatives.
Protocol 2: Synthesis of Ester Derivatives
Esterification of the hydroxymethyl group offers another avenue to modify the physicochemical properties of the parent molecule, such as lipophilicity, which can significantly influence biological activity. A common method involves the reaction of the alcohol with an acyl chloride in the presence of a base.[4]
Causality Behind Experimental Choices: The base, typically a non-nucleophilic amine like triethylamine or pyridine, is crucial to neutralize the hydrochloric acid byproduct generated during the reaction.[4] This prevents the acid from catalyzing unwanted side reactions and drives the equilibrium towards product formation. The reaction is often performed at a low temperature to control its exothermicity.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1 equivalent of this compound in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add 1.1 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to the solution and cool the mixture in an ice bath.
-
Addition of Acyl Chloride: Slowly add 1.1 equivalents of the desired acyl chloride (e.g., benzoyl chloride or acetyl chloride) dropwise to the cooled, stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.
Caption: General workflow for the synthesis of ester derivatives.
Protocol 3: Synthesis of Ether Derivatives
The Williamson ether synthesis is a classic and reliable method for preparing ethers from an alcohol and an alkyl halide.[5][6] This reaction proceeds via an SN2 mechanism and is effective for creating a variety of ether linkages.
Causality Behind Experimental Choices: A strong base, such as sodium hydride (NaH), is used to deprotonate the alcohol, forming a more nucleophilic alkoxide.[5] Anhydrous conditions are essential as NaH reacts violently with water. The choice of a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) facilitates the SN2 reaction.
Step-by-Step Methodology:
-
Deprotonation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend 1.2 equivalents of sodium hydride (60% dispersion in mineral oil) in anhydrous THF.
-
Addition of Alcohol: Cool the suspension in an ice bath and slowly add a solution of 1 equivalent of this compound in anhydrous THF. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Addition of Alkyl Halide: Cool the resulting alkoxide solution back to 0°C and add 1.2 equivalents of the desired alkyl halide (e.g., benzyl bromide or methyl iodide) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ether can be purified by column chromatography on silica gel.
Caption: Potential mechanisms of anticancer activity.
Protocol 4: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. [7]NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Table 1: Representative Anticancer Activity of Benzaldehyde Derivatives
| Derivative Type | Parent Aldehyde | Cancer Cell Line | IC50 (µM) | Reference |
| Schiff Base | 2-hydroxybenzaldehyde | DU145 (Prostate) | 55.41 | [7] |
| Schiff Base | 4-nitrobenzaldehyde | TSCCF (Oral) | 446.68 µg/mL | [8] |
Note: The data presented is for structurally similar benzaldehyde derivatives and serves as a predictive guide.
Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzaldehyde derivatives have shown promising activity against a broad spectrum of bacteria and fungi. [9][10][11]
Mechanism of Action
The antimicrobial action of benzaldehyde derivatives is often attributed to their ability to:
-
Disrupt Cell Membrane Integrity: The lipophilic nature of many derivatives allows them to intercalate into the lipid bilayer of microbial cell membranes, leading to increased permeability and leakage of intracellular components. [11]* Inhibit Essential Enzymes: These compounds can inhibit enzymes crucial for microbial survival, such as those involved in cell wall synthesis, DNA replication, or metabolic pathways.
-
Interfere with Biofilm Formation: Some derivatives can prevent the formation of biofilms, which are communities of microbes that are highly resistant to antibiotics. [11]
Protocol 5: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., Staphylococcus aureus, Escherichia coli, or Candida albicans).
-
Inoculation of Agar Plates: Uniformly spread the microbial inoculum onto the surface of Mueller-Hinton agar plates.
-
Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at various concentrations) into each well. Include a negative control (solvent) and a positive control (standard antibiotic).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48 hours for fungi.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Table 2: Representative Antimicrobial Activity of Benzaldehyde Derivatives
| Derivative Type | Parent Aldehyde | Microorganism | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |
| Aroyl Hydrazone | 4-hydroxy-3-methoxybenzaldehyde | S. aureus | - | [10] |
| Aroyl Hydrazone | 4-hydroxy-3-methoxybenzaldehyde | E. coli | - | [10] |
| Oxime Ester | 3-ethoxy-4-hydroxybenzaldehyde | Various Pathogens | MIC: 31.25-125 | [9] |
Note: The data presented is for structurally similar benzaldehyde derivatives and serves as a predictive guide. MIC stands for Minimum Inhibitory Concentration.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key contributor to a wide range of diseases. Benzaldehyde derivatives have demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways. [12][13][14]
Mechanism of Action
The anti-inflammatory properties of these compounds are often linked to their ability to:
-
Inhibit Pro-inflammatory Mediators: They can suppress the production of pro-inflammatory molecules such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6). [12][14]* Downregulate Inflammatory Enzymes: Benzaldehyde derivatives can inhibit the expression and activity of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). [12]* Modulate Signaling Pathways: A key mechanism involves the inhibition of pro-inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. [12][13]
Caption: Inhibition of inflammatory pathways by benzaldehyde derivatives.
Protocol 6: Measurement of Nitric Oxide Production (Griess Assay)
The Griess assay is a simple and sensitive colorimetric method for the quantification of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate and stimulate them with lipopolysaccharide (LPS) in the presence or absence of the test compounds for 24 hours.
-
Sample Collection: Collect the cell culture supernatants.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Reaction: In a new 96-well plate, mix 50 µL of the cell culture supernatant with 50 µL of the Griess reagent.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Conclusion and Future Directions
The derivatives of this compound represent a promising class of compounds with the potential for diverse biological activities. By leveraging the established knowledge of structurally similar benzaldehydes and employing the detailed protocols outlined in this guide, researchers can systematically synthesize and evaluate novel derivatives with enhanced therapeutic properties. Future investigations should focus on establishing structure-activity relationships, elucidating precise mechanisms of action, and advancing lead compounds into preclinical and clinical development.
References
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Nikam, D., Nikam, R., Shinde, K., & Karande, S. (2020). Synthesis of Schiff's Bases With Simple Synthetic Approach. Asian Journal of Pharmaceutical Research and Development, 8(5), 72-74. Available at: [Link]
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IONiC/VIPEr. (n.d.). EXPERIMENT 4: Synthesis of Schiff base ligands. Retrieved from [Link]
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ResearchGate. (2016). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: Synthesis, thermostability and antimicrobial activities. Retrieved from [Link]
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ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? Retrieved from [Link]
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
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ResearchGate. (2015). Inhibitory Effects of Benzaldehyde Derivatives from the Marine Fungus Eurotium sp. SF-5989 on Inflammatory Mediators via the Induction of Heme Oxygenase-1 in Lipopolysaccharide-Stimulated RAW264.7 Macrophages. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
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IISTE. (2013). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. Retrieved from [Link]
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OSTI.gov. (n.d.). Zirconium and Hafnium Polyhedral Oligosilsesquioxane Complexes – Green Homogeneous Catalysts in the Formation of Bio-Derived Ethers via a MPV/Etherification Reaction Cascade. Retrieved from [Link]
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Chem-Station. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
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OUCI. (n.d.). Inhibitory Effects of Benzaldehyde Derivatives from the Marine Fungus Eurotium sp. SF-5989 on Inflammatory Mediators vi… Retrieved from [Link]
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Application Note: HPLC Profiling of 3-(Hydroxymethyl)-4-methoxybenzaldehyde
The following Application Note is designed for analytical chemists and process development scientists characterizing 3-(Hydroxymethyl)-4-methoxybenzaldehyde (CAS: 76646-42-9).
This guide addresses the specific challenges of analyzing this molecule, which contains both an oxidizable aldehyde and a reactive benzyl alcohol moiety, distinguishing it from its structural analog Isovanillin.
Executive Summary & Chemical Context[1][2][3][4][5]
This compound is a critical intermediate in the synthesis of complex pharmaceuticals (e.g., benzoxaborole derivatives, anti-inflammatory agents) and fine chemicals. Unlike simple methoxybenzaldehydes, this molecule possesses a hydroxymethyl group (-CH₂OH) at the C3 position.
This dual-functionality (Aldehyde + Benzyl Alcohol) presents unique stability challenges:
-
Oxidation Risk: The aldehyde is prone to oxidation to the carboxylic acid.
-
Condensation Risk: The benzyl alcohol moiety increases the risk of self-condensation or etherification under harsh acidic conditions.
-
Polarity: The hydroxymethyl group significantly increases polarity compared to methyl-analogs, requiring careful gradient optimization to prevent co-elution with polar degradation products.
Compound Identification:
-
IUPAC Name: this compound
-
CAS Number: 76646-42-9[1]
-
Molecular Formula: C₉H₁₀O₃
-
Molecular Weight: 166.17 g/mol [1]
-
Differentiation: Not to be confused with Isovanillin (3-Hydroxy-4-methoxybenzaldehyde), which is a phenol.
Analytical Challenges & Strategy
| Challenge | Mechanistic Cause | Analytical Solution |
| Peak Tailing | Interaction of the hydroxymethyl oxygen with residual silanols on the column. | Use of a highly end-capped C18 column and acidic mobile phase modifier. |
| Ghost Peaks | Oxidation of the aldehyde group in the autosampler vial. | Protocol Constraint: Samples must be prepared fresh in amber vials; maintain autosampler at 4°C. |
| Selectivity | Structural similarity to the "Over-Oxidized" impurity (Benzoic acid derivative). | Gradient elution starting at low organic % (5%) to separate the polar acid from the aldehyde. |
Experimental Protocol (Standard Operating Procedure)
Instrumentation & Reagents[5]
-
System: HPLC with PDA (Photodiode Array) or UV-Vis Detector.
-
Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q/18.2 MΩ), Phosphoric Acid (85%, HPLC Grade).
-
Vials: Amber glass with PTFE/Silicone septa.
Chromatographic Conditions
-
Column: C18 (L1), 150 mm x 4.6 mm, 3.5 µm or 5 µm particle size.
-
Recommended: Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18 (for pH stability).
-
-
Column Temperature: 30°C (Controlled). Avoid higher temps to prevent benzyl alcohol degradation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm (Primary) and 230 nm (Secondary/Impurity check).
-
Rationale: The benzaldehyde chromophore has a strong absorption at 280 nm (n→π* transition) which is specific and less prone to solvent noise than 230 nm.
-
Mobile Phase Setup
-
Mobile Phase A (MPA): 0.1% H₃PO₄ in Water.
-
Preparation: Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of water. Mix and filter (0.22 µm).
-
Function: Suppresses ionization of potential acidic impurities (benzoic acids), ensuring they retain on the C18 column rather than eluting in the void volume.
-
-
Mobile Phase B (MPB): 100% Acetonitrile.
Gradient Program
Standard generic gradient for intermediate polarity:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration / Injection |
| 2.0 | 95 | 5 | Isocratic Hold (Polar Impurities) |
| 15.0 | 40 | 60 | Linear Gradient |
| 18.0 | 10 | 90 | Wash Step |
| 21.0 | 10 | 90 | Hold Wash |
| 21.1 | 95 | 5 | Return to Initial |
| 26.0 | 95 | 5 | Re-equilibration |
Method Logic & Impurity Profiling
The separation logic relies on the "Hydrophobic Subtraction Model." The hydroxymethyl group makes the target molecule more polar than a simple anisaldehyde but less polar than the corresponding benzoic acid derivative.
Predicted Elution Order (Relative Retention)
-
tR ~ 3-5 min: 3-(Hydroxymethyl)-4-methoxybenzoic acid (Oxidation Impurity). The acid group makes this the most polar species.
-
tR ~ 8-10 min: this compound (Target Analyte ).
-
tR ~ 12-14 min: 3-Methyl-4-methoxybenzaldehyde (Reduction Impurity - if present from synthesis).
-
tR ~ 15+ min: Dimers or condensation products (Late eluters).
Visualization: Analytical Workflow
The following diagram illustrates the decision logic for the method development and impurity fate mapping.
Caption: Analytical workflow and impurity fate map based on polarity and functional group reactivity.
Validation Parameters (Self-Validating System)
To ensure the method is trustworthy (Trustworthiness in E-E-A-T), perform the following system suitability tests before every run:
-
Resolution (Rs): If the "Acid Impurity" is available as a standard, Rs > 2.0 must be achieved between the Acid and the Aldehyde.
-
Self-Check: If no impurity standard is available, degrade a small aliquot of the sample with H₂O₂ (1 drop, 30 mins) to generate the acid peak and confirm separation.
-
-
Tailing Factor (T): T must be < 1.5.
-
Troubleshooting: If T > 1.5, increase column temperature to 35°C or replace the column (silanol activity is too high).
-
-
Precision: Inject the standard 5 times. RSD of the peak area must be < 2.0%.
Sample Preparation Protocol
-
Weigh 10.0 mg of This compound .
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in 5 mL of Acetonitrile (sonicate if necessary, max 2 mins to avoid heating).
-
Dilute to volume with Water.
-
Final Concentration: 1.0 mg/mL.
-
Filter through 0.22 µm PTFE filter into an amber vial.
References
-
SIELC Technologies. (2018). HPLC Separation of 3-Hydroxy-4-methoxybenzaldehyde. (Methodology adapted for hydroxymethyl analog).[2][3][4][5] Link
-
Sigma-Aldrich. (n.d.). 3-Hydroxy-4-methoxybenzaldehyde Product Specification. (Used for structural comparison and impurity profiling logic). Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 119066, this compound. Link
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Source for Gradient Elution Logic).
Sources
- 1. 3-HYDROXYMETHYL-4-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. Separation of 3-Hydroxy-4-methoxy-benzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. 3-Hydroxy-4-methoxy-benzaldehyde | SIELC Technologies [sielc.com]
- 5. US6184421B1 - Method for preparing a 4-hydroxybenzaldehyde and derivatives - Google Patents [patents.google.com]
Troubleshooting & Optimization
"3-(Hydroxymethyl)-4-methoxybenzaldehyde" synthesis yield improvement
To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Yield Optimization Protocol for 3-(Hydroxymethyl)-4-methoxybenzaldehyde (CAS 76646-42-9)
Executive Summary
The synthesis of This compound (also referred to as the "Isovanillin alcohol derivative" or a key intermediate for Eluxadoline) presents a classic chemoselectivity challenge. The molecule contains two reducible functionalities: an aldehyde and a hydroxymethyl precursor (often an ester or halomethyl group).[1]
The primary yield-killing factor in this synthesis is over-reduction (generating the diol) or chemoselectivity failure (reducing the aldehyde instead of the ester).
This guide focuses on the most robust industrial route: the Protection-Reduction-Deprotection (PRD) sequence starting from Methyl 5-formyl-2-methoxybenzoate , as well as a troubleshooting section for the Hydrolysis route.
Part 1: The Core Protocol (PRD Strategy)
We recommend the PRD Strategy over direct reduction attempts. Direct reduction of the ester in the presence of a free aldehyde using standard reagents (e.g., NaBH4, LiAlH4) invariably leads to mixtures favoring the reduction of the aldehyde (which is more electrophilic).
Workflow Visualization
Figure 1: The Protection-Reduction-Deprotection (PRD) pathway ensures the aldehyde C1 is preserved while the ester at C3 is reduced.
Part 2: Step-by-Step Optimization & Troubleshooting
Phase 1: Aldehyde Protection (Acetal Formation)
Objective: Mask the C1-formyl group as a 1,3-dioxolane. Reagents: Ethylene glycol (1.2 eq), p-Toluenesulfonic acid (p-TsOH) (cat.), Toluene.
| Issue | Diagnosis | Corrective Action |
| Incomplete Conversion | Water accumulation in the reaction matrix. | Use a Dean-Stark trap. The reaction is an equilibrium process. You must physically remove water to drive it to completion. |
| Transesterification | Reaction with ethylene glycol at the ester site. | Control Stoichiometry. Do not use a massive excess of ethylene glycol. Keep it close to 1.1–1.5 equivalents. |
| Low Yield | Product loss during workup. | Buffer the Wash. The acetal is acid-sensitive. Quench with saturated NaHCO3 or Triethylamine before aqueous workup to prevent premature deprotection. |
Phase 2: Selective Reduction
Objective: Reduce the methyl ester to the primary alcohol without touching the protected acetal. Reagents: LiAlH4 (Lithium Aluminum Hydride) or LiBH4. Solvent: Anhydrous THF.
Q: Why did my acetal cleave during reduction?
-
Cause: Lewis Acid catalysis. Commercial LiAlH4 can contain aluminum trichloride or other Lewis acidic species that coordinate with the acetal oxygens, facilitating cleavage.
-
Fix: Ensure high-purity LiAlH4. Alternatively, use LiBH4 (Lithium Borohydride), which is milder and less likely to coordinate with the acetal, yet strong enough to reduce the ester.
Q: I see the diol (3-hydroxymethyl-4-methoxybenzyl alcohol) in the NMR. Why?
-
Cause: The acetal was not stable, or the quench was too acidic/hot.
-
Fix: Perform the quench at 0°C using the Fieser method (Water, 15% NaOH, Water) or Glauber’s salt (Sodium Sulfate Decahydrate). Do not use strong acid to quench the reduction if you plan to isolate the intermediate.
Phase 3: Deprotection
Objective: Remove the acetal to restore the aldehyde. Reagents: 2N HCl or Pyridinium p-toluenesulfonate (PPTS) in Acetone/Water.
Q: The yield drops significantly here. Where is the product going?
-
Cause: The target molecule (Hydroxy-Aldehyde) is prone to Cannizzaro reaction or polymerization under strongly acidic/basic conditions.
-
Fix: Use PPTS (mild acid) in wet acetone under reflux. It is gentle enough to cleave the acetal but prevents the degradation of the resulting benzaldehyde.
Part 3: Alternative Route - Hydrolysis of Chloromethyl Precursor
If you are starting from 3-(Chloromethyl)-4-methoxybenzaldehyde (CAS 63450-43-9 equivalent precursor), the challenge is preventing dimerization (ether formation).
Protocol:
-
Suspend 3-(Chloromethyl)-4-methoxybenzaldehyde in 50% Dioxane/Water.
-
Add CaCO3 (Calcium Carbonate) or AgNO3 (Silver Nitrate - expensive but high yield). Do not use NaOH.
-
Reflux gently.[1]
Troubleshooting Matrix:
| Observation | Root Cause | Solution |
| Dimer Formation (Ether) | Concentration too high. The product alcohol reacts with the starting chloride. | High Dilution. Run the reaction at <0.1 M concentration. |
| Cannizzaro Byproducts | Base is too strong (e.g., using NaOH or KOH). | Switch Base. Use CaCO3. It neutralizes the HCl formed but is not basic enough to trigger Cannizzaro on the aldehyde. |
| Aldehyde Oxidation | Air oxidation during reflux. | Inert Atmosphere. Run under N2 or Ar balloon. |
Part 4: Technical Specifications & Validation
Target Molecule Data:
-
Molecular Weight: 166.17 g/mol [3]
-
Appearance: Pale yellow solid/oil.
-
1H NMR Validation (CDCl3):
- 9.8-10.0 (s, 1H, CHO )
- 4.7-4.8 (s, 2H, CH2 OH)
- 3.9 (s, 3H, OCH3 )
-
Note: If the CH2 peak appears as a doublet, check for coupling with the OH proton (indicates dry sample).
References
-
BenchChem. Synthesis of this compound and Precursor Protocols. Retrieved from .
-
National Institutes of Health (PMC). Selective inhibition of the periodontal pathogen Porphyromonas gingivalis by third generation zafirlukast derivatives. (Discusses the Methyl 5-formyl-2-methoxybenzoate intermediate).[5][6][7][8][9][10] Retrieved from .
-
Taylor & Francis Online. Design and synthesis of resveratrol–salicylate hybrid derivatives as CYP1A1 inhibitors. (Details the synthesis of methyl 5-formyl-2-methoxybenzoate). Retrieved from .
-
Google Patents. Method for hydrolysis of aromatic chloromethyl compounds (JP2007186440A). Retrieved from .
Sources
- 1. 2-Formyl-5-methoxybenzoic acid | 4785-56-2 | Benchchem [benchchem.com]
- 2. 1393524-16-7,(R)-2-(Boc-amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. CAS No.76646-42-9,3-HYDROXYMETHYL-4-METHOXY-BENZALDEHYDE Suppliers [lookchem.com]
- 4. 3-{[(2-Furylmethyl)thio]methyl}-4-methoxybenzaldehyde | 438531-40-9 | Benchchem [benchchem.com]
- 5. Selective inhibition of the periodontal pathogen Porphyromonas gingivalis by third generation zafirlukast derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Methyl 5-formyl-2-methoxybenzoate (78515-16-9) at Nordmann - nordmann.global [nordmann.global]
- 8. 78515-16-9|Methyl 5-formyl-2-methoxybenzoate|BLD Pharm [bldpharm.com]
- 9. Methyl 5-Formyl-2-methoxybenzoate | 78515-16-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. DK171436B1 - Piperazine derivatives or salts thereof, processes for their preparation, pharmaceutical compositions containing them and the use of the compounds for the preparation of therapeutic agents - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-(Hydroxymethyl)-4-methoxybenzaldehyde
Status: Operational | Topic: Side Reaction Troubleshooting & Protocol Optimization Target Molecule: 3-(Hydroxymethyl)-4-methoxybenzaldehyde (CAS: 19770-52-6 / Related Isomers) Primary Precursor: 3-(Chloromethyl)-4-methoxybenzaldehyde or Methyl 5-formyl-2-methoxybenzoate[1]
Executive Summary: The Bifunctional Stability Paradox
The synthesis of This compound presents a classic chemoselectivity challenge.[1] You are attempting to install or maintain a benzyl alcohol moiety (hydroxymethyl) in the presence of a highly reactive benzaldehyde group.
The two most common synthetic routes—Hydrolysis of the Chloromethyl Intermediate and Selective Reduction of the Ester —are plagued by three primary failure modes:
-
The Cannizzaro Trap: The aldehyde group is non-enolizable.[2] In the presence of the base required to hydrolyze the chloromethyl group, the molecule self-destructs via disproportionation.
-
Ether Solvolysis: Using alcoholic solvents during nucleophilic substitution leads to ether impurities rather than the desired alcohol.[1]
-
Chemo-Incompatibility: Reducing an ester precursor (e.g., Methyl 5-formyl-2-methoxybenzoate) without protecting the aldehyde invariably leads to the diol (over-reduction).[1]
Module 1: Troubleshooting The "Disappearing Aldehyde" (Cannizzaro Reaction)
Symptom: Yield is low (<40%); NMR shows a mixture of carboxylic acid (3-hydroxymethyl-4-methoxybenzoic acid) and the diol (3-hydroxymethyl-4-methoxybenzyl alcohol).[1]
Root Cause:
When hydrolyzing 3-(chloromethyl)-4-methoxybenzaldehyde to the target alcohol, researchers often use strong bases (NaOH, KOH) to displace the chloride.[1] However, because the aldehyde at C1 lacks
Mechanism of Failure:
Corrective Protocol: The "Mild Hydrolysis" Strategy
Do not use strong hydroxides. Use a carbonate-buffered system or a silver-assisted hydrolysis to keep the pH neutral/mildly basic.
| Parameter | Standard (Risky) | Optimized (Safe) | Reason |
| Base | NaOH / KOH | Prevents high pH spikes that trigger Cannizzaro.[1] | |
| Solvent | Methanol / Ethanol | Acetone / Water (50:[1]50) | Prevents ether formation (see Module 2).[1] |
| Temperature | Reflux ( | High heat accelerates disproportionation.[1] | |
| Additive | None | Silver assists chloride abstraction at neutral pH.[1] |
Module 2: The "Ghost" Impurity (Ether Formation)
Symptom: Mass Spec shows a peak at M+14 (Methyl ether) or M+28 (Ethyl ether) relative to the product.[1] The proton NMR shows an extra singlet around 3.3 ppm.
Root Cause:
If you perform the hydrolysis of the chloromethyl group in Methanol (a common solvent for benzaldehydes), the methoxide/methanol competes with water as the nucleophile. The benzyl chloride is highly susceptible to
Technical Fix:
-
Strictly Aqueous/Aprotic Solvent System: Use Dioxane/Water or Acetone/Water .[1]
-
Avoid Primary Alcohols: Never use MeOH or EtOH as the reaction solvent for this step.
Module 3: Over-Reduction (If using Ester Precursor)[1]
Symptom: You are starting from Methyl 5-formyl-2-methoxybenzoate (or isomer) and attempting to reduce the ester to the alcohol.[1] The product is the diol (complete loss of aldehyde).
Root Cause:
Aldehydes are easier to reduce than esters.[1] Standard reducing agents like
Corrective Protocol: Protection-First Strategy You cannot chemoselectively reduce this ester in one step with standard reagents.[1]
-
Step 1: Protection. Convert the aldehyde to an acetal using Ethylene Glycol/PTSA.[1]
-
Step 2: Reduction. Reduce the ester to the alcohol using
. -
Step 3: Deprotection. Hydrolyze the acetal with dilute HCl.[1]
Visualizing the Reaction Pathways
The following diagram illustrates the critical decision nodes and failure pathways for the synthesis starting from the Chloromethyl precursor.
Caption: Reaction network showing the primary hydrolysis pathway (Green) versus the competing Cannizzaro and Etherification failure modes (Red/Yellow).
Standard Operating Procedure (SOP): Hydrolysis of 3-(Chloromethyl)-4-methoxybenzaldehyde
Objective: Selective hydrolysis of the benzyl chloride without affecting the aldehyde.
Reagents:
-
3-(Chloromethyl)-4-methoxybenzaldehyde (1.0 eq)[1]
-
Calcium Carbonate (
) (2.5 eq) or Silver Nitrate (1.1 eq - expensive but cleaner)[1] -
Solvent: Acetone / Water (1:1 v/v)[1]
Step-by-Step:
-
Dissolution: Dissolve the chloromethyl precursor in Acetone.
-
Buffering: Add water and the suspended
.[1] The mixture will be heterogeneous. -
Reaction: Heat to Reflux (
) with vigorous stirring. Monitor by TLC (Target is more polar than starting material).[1]-
Checkpoint: If the reaction stalls, add a catalytic amount of NaI (Finkelstein condition) to accelerate chloride displacement.
-
-
Workup:
-
Purification: Recrystallize from Hexane/EtOAc. Avoid silica columns if possible, as the aldehyde can oxidize on acidic silica.
FAQ: Technical Support
Q: Can I use NaBH4 to reduce the ester precursor if I keep the temperature at -78°C? A: No. Even at low temperatures, borohydrides favor the aldehyde reduction. You must protect the aldehyde as an acetal first.
Q: I see a spot on TLC that doesn't move (baseline). What is it? A: This is likely the carboxylic acid formed from air oxidation of your aldehyde or the Cannizzaro reaction. 4-methoxybenzaldehydes are prone to auto-oxidation.[1] Store your product under Nitrogen/Argon.[1]
Q: Why did my product turn into a resin/gum? A: Benzaldehydes with electron-donating groups (methoxy) can undergo polymerization or aldol-like condensations if exposed to strong acids or bases for prolonged periods.[1] Ensure your workup is pH neutral.
References
-
BenchChem. (2025).[1][4] Synthesis of 3-chloromethyl-4-methoxybenzaldehyde and related hydrolysis conditions. Retrieved from [1]
-
Royal Society of Chemistry. (2024).[1] The Cannizzaro Reaction: Mechanism and failure modes in non-enolizable aldehydes. Retrieved from [1]
-
ChemicalBook. (2025).[1][3] Methyl 5-formyl-2-methoxybenzoate: Chemical Properties and Synthesis Intermediates. Retrieved from [1]
-
Google Patents. (2012).[1] CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde (Vilsmeier-Haack context).[1] Retrieved from [1]
Sources
Technical Support Center: 3-(Hydroxymethyl)-4-methoxybenzaldehyde
Introduction
Welcome to the technical support center for 3-(Hydroxymethyl)-4-methoxybenzaldehyde. This guide is intended for researchers, scientists, and professionals in drug development who are working with this bifunctional aromatic compound. It is important to note that while extensive literature exists for related structures such as vanillin and vanillyl alcohol, specific decomposition data for this compound is not widely available. Therefore, this document synthesizes established chemical principles and data from analogous compounds to provide a robust framework for anticipating and troubleshooting its stability and decomposition pathways.
This guide is structured in a question-and-answer format to directly address potential challenges encountered during experimentation. Our aim is to provide not just procedural steps, but also the underlying chemical logic to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups on this compound and how do they influence its stability?
A1: this compound possesses three key functional groups that dictate its reactivity and potential for degradation: an aldehyde, a primary benzylic alcohol (hydroxymethyl group), and a methoxy ether on the aromatic ring.
-
Aldehyde Group: This group is susceptible to oxidation to a carboxylic acid and, in the absence of alpha-hydrogens, can undergo disproportionation (Cannizzaro reaction) under strong basic conditions.[1]
-
Hydroxymethyl Group (Benzylic Alcohol): Benzylic alcohols are prone to oxidation, which can yield either an aldehyde or a carboxylic acid, depending on the strength of the oxidizing agent.[2][3]
-
Methoxy Group: As an ether, this group is generally stable but can be cleaved under harsh acidic conditions (e.g., using strong acids like HBr or HI).
The interplay of the aldehyde and hydroxymethyl groups on the same molecule makes it susceptible to various transformations, particularly oxidative degradation.
Q2: What are the likely products of oxidative degradation?
A2: Given the two oxidizable functional groups, several products can be anticipated upon exposure to oxidizing agents (e.g., air, peroxides, or metal catalysts). The specific outcome will depend on the reaction conditions and the oxidant used.
-
Selective Oxidation of the Aldehyde: This would yield 3-(hydroxymethyl)-4-methoxybenzoic acid.
-
Selective Oxidation of the Hydroxymethyl Group: This would result in 4-methoxy-3-formylbenzaldehyde (a dialdehyde).
-
Complete Oxidation: Harsh oxidation could convert both functional groups, leading to 4-methoxyisophthalic acid.
It is crucial to control the stoichiometry of the oxidizing agent and the reaction conditions to achieve selective oxidation if a specific product is desired.
Q3: How is this compound expected to behave under acidic and basic conditions?
A3:
-
Acidic Conditions: The compound is expected to be relatively stable in dilute, non-nucleophilic acids at moderate temperatures. However, strong acids, particularly at elevated temperatures, could potentially lead to polymerization or cleavage of the methoxy ether. The specific degradation products under acidic stress would need to be identified through forced degradation studies.[4]
-
Basic Conditions: In the presence of a strong base (e.g., concentrated NaOH or KOH), this compound, being an aldehyde without α-hydrogens, is a candidate for the Cannizzaro reaction.[1] This would involve a disproportionation where two molecules of the aldehyde react to form one molecule of the corresponding carboxylic acid and one molecule of the corresponding alcohol. In this case, the expected products would be 3-(hydroxymethyl)-4-methoxybenzoic acid and 4-methoxy-1,3-benzenedimethanol.
Q4: What is the anticipated thermal stability of this compound?
A4: While specific data is unavailable for this compound, aromatic aldehydes generally have moderate thermal stability. Upon heating to decomposition, it is expected to emit acrid smoke and irritating fumes, likely including carbon monoxide and carbon dioxide.[5] The presence of the hydroxymethyl group might influence its thermal decomposition profile, potentially leading to dehydration or other side reactions at high temperatures. For related compounds like vanillyl alcohol, irritating and toxic gases are generated during thermal decomposition.[6]
Troubleshooting Guide
Issue 1: My sample of this compound is showing a new impurity peak on HPLC after storage.
-
Probable Cause: The most likely cause is air oxidation of the aldehyde group to the corresponding carboxylic acid, 3-(hydroxymethyl)-4-methoxybenzoic acid. Aldehydes are known to be susceptible to air oxidation.
-
Troubleshooting Steps:
-
Confirm the Identity of the Impurity: Use LC-MS to determine the mass of the impurity. The expected mass would correspond to the addition of an oxygen atom. For definitive identification, isolate the impurity and perform NMR spectroscopy.
-
Storage Conditions: Store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation. Keep it in a tightly sealed container in a cool, dark place.
-
Antioxidants: If the compound is to be used in solution, consider the addition of a suitable antioxidant, ensuring it does not interfere with your downstream application.
-
Issue 2: My reaction in a basic medium is giving a complex mixture of products instead of the expected derivative.
-
Probable Cause: If you are using a strong base, you are likely inducing a Cannizzaro reaction, leading to the formation of both the corresponding carboxylic acid and the diol, as discussed in FAQ 3. This will compete with your desired reaction.
-
Troubleshooting Steps:
-
Analyze the Product Mixture: Use analytical techniques like HPLC and LC-MS to identify the major components of your product mixture and compare their masses to the expected products of the Cannizzaro reaction.
-
Modify Reaction Conditions: If the Cannizzaro reaction is undesired, consider using a non-nucleophilic, sterically hindered base or a weaker base if your reaction chemistry allows. Alternatively, protecting the aldehyde group before subjecting the molecule to strongly basic conditions might be a viable strategy.
-
Issue 3: I am observing significant degradation of my compound during a reaction at elevated temperatures.
-
Probable Cause: The compound may be thermally labile under your specific reaction conditions. The presence of other reagents could be catalyzing thermal decomposition pathways.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Investigate if the reaction can proceed at a lower temperature, even if it requires a longer reaction time.
-
Thermal Analysis: Perform a thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) on your starting material to determine its decomposition temperature. This will provide a baseline for the thermal stability of the pure compound.
-
Inert Atmosphere: Ensure your reaction is carried out under an inert atmosphere to prevent oxidation, which can be accelerated at higher temperatures.
-
Proposed Decomposition Pathways
The following diagrams illustrate the potential decomposition pathways of this compound based on the chemical principles discussed.
Caption: Proposed Oxidative Degradation Pathways.
Caption: Proposed Cannizzaro Reaction Pathway under Strong Base.
Experimental Protocols: Forced Degradation Studies
To definitively understand the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions.
Table 1: Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl | 24 - 72 hours |
| Base Hydrolysis | 0.1 M NaOH | 24 - 72 hours |
| Oxidation | 3% H₂O₂ | 24 - 72 hours |
| Thermal Degradation | 80°C (in solid state and solution) | 24 - 72 hours |
| Photolytic Degradation | ICH Q1B conditions (UV/Vis light) | As per guidelines |
General Protocol for Forced Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Application of Stress:
-
For acid/base hydrolysis , mix equal volumes of the stock solution and the respective acid/base solution.
-
For oxidation , mix equal volumes of the stock solution and the hydrogen peroxide solution.
-
For thermal degradation , place the solid sample and a solution sample in an oven at the specified temperature.
-
For photolytic degradation , expose the solid and solution samples to light as per ICH Q1B guidelines.
-
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 4, 8, 12, 24, 48, 72 hours).
-
Neutralization (for acid/base samples): Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, before analysis to prevent further degradation on the analytical column.
-
Analysis: Analyze all samples by a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS) to identify and quantify the parent compound and any degradation products.
-
Mass Balance Calculation: Ensure that the sum of the assay of the parent compound and the impurities is close to 100% to account for all degradation products.
This systematic approach will allow you to establish the degradation profile of this compound and develop appropriate control strategies for its use and storage.
References
- Bio-Synthesis Inc.
- HiMedia Laboratories. 3-Hydroxy-4-methoxybenzaldehyde. [URL: https://www.himedialabs.com/product/3-hydroxy-4-methoxybenzaldehyde-rm8415]
- Sigma-Aldrich. 3-Hydroxy-4-methoxybenzaldehyde. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/143685]
- ChemicalBook. 4-Hydroxy-3-methoxybenzaldehyde(121-33-5)MSDS Melting Point Boiling Density Storage Transport. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB0263385_EN.htm]
- ResearchGate. A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. [URL: https://www.researchgate.net/figure/A-proposed-fragmentation-pathway-of-4-hydroxy-3-methoxybenzaldehyde-by-mass-spectrometry_fig4_344535384]
- PubChem. 3-hydroxy-4-methoxybenzaldehyde. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12127]
- ResearchGate. 3-hydroxy-4 methoxybenzaldehyde. [URL: https://www.researchgate.net/figure/3-hydroxy-4-methoxybenzaldehyde_fig1_359333333]
- Homework.Study.com. I know that benzaldehyde decomposes into benzoic acid and benzyl alcohol via a Cannizzaro... [URL: https://homework.study.com/explanation/i-know-that-benzaldehyde-decomposes-into-benzoic-acid-and-benzyl-alcohol-via-a-cannizzaro-reaction-in-the-presence-of-a-strong-base-can-the-reverse-reaction-take-place-in-which-benzyl-alcohol-decomposes-into-benzaldehyde-and-benzoic-acid.html]
- Carl ROTH. Safety Data Sheet: 4-Hydroxy-3-methoxybenzaldehyde. [URL: https://www.carlroth.com/medias/SDB-7887-IE-EN.pdf]
- PubChem. 4-Methoxybenzaldehyde. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/31244]
- Journal of Chemical Technology and Metallurgy. 4-HYDROXY-3-METHOXYBENZALDEHYDE AS A VOLATILE INHIBITOR ON THE ATMOSPHERIC CORROSION OF CARBON STEEL. [URL: https://dl.uctm.edu/journal/node/j2018-2/13_17-024_p_336-345.pdf]
- Alfa Aesar.
- Cheméo. Chemical Properties of Benzaldehyde, 3-hydroxy-4-methoxy- (CAS 621-59-0). [URL: https://www.chemeo.com/cid/71-309-4/Benzaldehyde-3-hydroxy-4-methoxy-.pdf]
- AMB Express. Biotransformation of vanillin into vanillyl alcohol by a novel strain of Cystobasidium laryngis isolated from decaying wood. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6108998/]
- Journal of AOAC International. Identification and Characterization of Acidic Degradation Products of Moxidectin Drug Substance Including Degradation Pathways Using LC, HRMS, and NMR. [URL: https://pubmed.ncbi.nlm.nih.gov/38695589/]
- Sciencemadness Discussion Board. Preparation of Benzaldehyde from Benzyl Alcohol. [URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=27195]
- ChemicalBook. Vanillyl alcohol(498-00-0)MSDS Melting Point Boiling Density Storage Transport. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB8711467_EN.htm]
- Lakeland University. Oxidation of benzyl alcohol to benzaldehyde. [URL: https://lakeland.edu/uploads/images/Oxidation-of-benzyl-alcohol-to-benzaldehyde.pdf]
- ResearchGate. Bypassing of unwanted vanillyl alcohol formation using selective adsorbents to improve vanillin production with Phanerochaete chrysosporium. [URL: https://www.researchgate.net/publication/225330059_Bypassing_of_unwanted_vanillyl_alcohol_formation_using_selective_adsorbents_to_improve_vanillin_production_with_Phanerochaete_chrysosporium]
- Arabian Journal of Chemistry. Oxidation of 3,4,5-trimethoxybenzaldehyde by pyridinium fluorochromate in N,N-dimethyl formamide medium: A kinetic and mechanistic study. [URL: https://www.sciencedirect.com/science/article/pii/S187853521200021X]
- Journal of the American Chemical Society. Aromatic Aldehydes from Benzyl Alcohols via Inorganic Hypochlorite Oxidation. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01594a059]
- Wikipedia. Vanillyl alcohol. [URL: https://en.wikipedia.org/wiki/Vanillyl_alcohol]
- Selleck Chemicals. Vanillyl Alcohol. [URL: https://www.selleckchem.com/products/vanillyl-alcohol.html]
- ResearchGate. Simplified reaction mechanism for the formation of benzaldehyde from... [URL: https://www.researchgate.
- ResearchGate. Studying Newly Synthesized and Developed 4-Hydroxy-3-Methoxybenzaldehyde Schiff Bases by UV Spectrophotometry and High Performance Liquid Chromatography. [URL: https://www.researchgate.
- SIELC Technologies. 3-Hydroxy-4-methoxy-benzaldehyde. [URL: https://sielc.com/compound-3-hydroxy-4-methoxy-benzaldehyde.html]
- Thermo Scientific Alfa Aesar. 3-Hydroxy-4-methoxybenzaldehyde, 98% 5 g. [URL: https://www.alfa.
- Google Patents. CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde. [URL: https://patents.google.
Sources
- 1. homework.study.com [homework.study.com]
- 2. Sciencemadness Discussion Board - Preparation of Benzaldehyde from Benzyl Alcohol - Powered by XMB 1.9.11 [sciencemadness.org]
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- 4. Identification and Characterization of Acidic Degradation Products of Moxidectin Drug Substance Including Degradation Pathways Using LC, HRMS, and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Vanillyl alcohol(498-00-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Validation & Comparative
Technical Comparison: 3-(Hydroxymethyl)-4-methoxybenzaldehyde vs. Vanillin
The following technical guide compares 3-(Hydroxymethyl)-4-methoxybenzaldehyde (referred to herein as HMB ) against the industry-standard Vanillin (4-hydroxy-3-methoxybenzaldehyde).
From Flavorant to Functional Scaffold: A Chemist’s Guide to Precision Intermediates
Executive Summary
In drug discovery, the choice of a benzaldehyde scaffold dictates the available chemical space for downstream derivatization. Vanillin , while ubiquitous and cost-effective, is limited by its phenolic hydroxyl group, which introduces acidity (pKa ~7.4), oxidative instability (quinone formation), and nucleophilic interference.
This compound (HMB) represents a "privileged" alternative. By replacing the phenolic hydroxyl of Vanillin/Isovanillin with a benzylic hydroxymethyl group (-CH₂OH) , HMB offers orthogonal reactivity. It functions as a neutral, bifunctional building block capable of electrophilic activation (e.g., conversion to alkyl halides) without requiring the protection steps inherent to phenolic chemistry.
This guide details the mechanistic advantages of HMB in designing stable ether linkages, electrophilic warheads, and macrocyclic cores.
Chemical Profile & Reactivity Comparison
The fundamental difference lies in the nature of the oxygenated substituent at position 3 (HMB) versus position 4 (Vanillin).
| Feature | Vanillin (Standard) | HMB (Target Scaffold) | Impact on Drug Design |
| Structure | 4-Hydroxy-3-methoxybenzaldehyde | This compound | HMB lacks the acidic phenol. |
| CAS No. | 121-33-5 | 76646-42-9 | |
| Acidity (pKa) | ~7.40 (Phenolic OH) | ~14.8 (Benzylic OH) | HMB is stable in basic conditions; does not ionize at physiological pH. |
| Electronic Effect | Electron Donating (+M) | Weakly Inductive (-I) | HMB aldehyde is more electrophilic due to lack of strong resonance donation from -OH. |
| Primary Reactivity | Nucleophile (Phenoxide) | Nucleophile (Alcohol) OR Electrophile (via activation) | HMB can be converted to a leaving group (Cl/Br/Ts); Vanillin cannot. |
| Metabolic Stability | Low (Phase II Glucuronidation) | Moderate (Oxidation to -COOH) | HMB derivatives (ethers) are metabolically robust compared to phenolic esters. |
Synthesis & Sourcing: The "Blanc" Advantage
Expertise & Causality: While Vanillin is extracted from lignin or synthesized via the guaiacol route, HMB is typically synthesized via Blanc Chloromethylation . This reaction exploits the cooperative directing effects of the substituents on Anisaldehyde (4-methoxybenzaldehyde).
-
The Mechanism: The aldehyde (-CHO) at C1 is a meta-director. The methoxy (-OMe) at C4 is an ortho-director. Both groups direct incoming electrophiles to Position 3 .
-
Why this matters: This synthesis is highly regioselective, ensuring high purity of the HMB scaffold without expensive chromatographic separation of isomers.
Diagram 1: Synthesis Pathway (Graphviz)
Caption: Regioselective synthesis of HMB exploiting cooperative directing effects on the benzene ring.
Applications in Drug Discovery
A. Linker Chemistry: The "Leaving Group" Capability
Vanillin acts as a nucleophile. To attach it to a drug scaffold, you must react it with an alkyl halide (Williamson Ether Synthesis). HMB possesses a benzylic alcohol. This allows it to act as an electrophile after activation.
-
Application: HMB is converted to 3-(Bromomethyl)-4-methoxybenzaldehyde . This "warhead" can then alkylate amines, thiols, or carboxylic acids on the target drug molecule.
-
Advantage: This enables the attachment of the benzaldehyde moiety to weak nucleophiles (like amide nitrogens) that would not react with Vanillin.
B. Orthogonal Protection Strategies
In complex synthesis, phenols (Vanillin) often require protection (e.g., TBDMS, Benzyl) to prevent interference during oxidation or reduction steps.
-
HMB Advantage: The primary alcohol of HMB is chemically distinct from the aldehyde.
-
Scenario: You need to reduce the aldehyde to an amine (Reductive Amination) while keeping the linker intact.
-
With Vanillin: The phenol might interfere with certain hydride reagents or form borate complexes.
-
With HMB: The benzylic alcohol is inert to imine formation conditions.
-
Experimental Protocols
Protocol A: Activation of HMB to an Alkylating Agent
Objective: Convert HMB into 3-(Bromomethyl)-4-methoxybenzaldehyde for bioconjugation. Note: This reaction exploits the lability of the benzylic -OH.
Materials:
-
HMB (1.0 eq)
-
Phosphorus Tribromide (PBr₃) (0.4 eq) or CBr₄/PPh₃ (Appel conditions)
-
Dichloromethane (DCM), anhydrous
Step-by-Step:
-
Dissolution: Dissolve 1.66 g (10 mmol) of HMB in 20 mL anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.
-
Addition: Dropwise add PBr₃ (0.38 mL, 4.0 mmol). Causality: PBr₃ is used in slight deficit to stoichiometry because it delivers 3 Bromines, but 0.4 eq ensures full conversion without over-brominating the aldehyde.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 7:3). The product will be less polar than HMB.
-
Quench: Pour mixture into ice-cold saturated NaHCO₃. Safety: Neutralizes HBr byproducts.
-
Isolation: Extract with DCM (3x), dry over MgSO₄, and concentrate.
-
Result: Yields 3-(Bromomethyl)-4-methoxybenzaldehyde as a white crystalline solid.
-
Validation: ¹H NMR will show a shift of the -CH₂- protons from ~4.7 ppm (alcohol) to ~4.5 ppm (bromide) and disappearance of the broad -OH singlet.
-
Protocol B: Comparative Stability Study (Self-Validating)
Objective: Demonstrate the base-stability of HMB vs. Vanillin.
-
Setup: Prepare two vials.
-
Vial A: Vanillin (50 mg) in 0.5 M NaOH (2 mL).
-
Vial B: HMB (50 mg) in 0.5 M NaOH (2 mL).
-
-
Observation:
-
Vial A turns bright yellow immediately. Reason: Formation of the phenoxide anion (halochromism). This anion is electron-rich and prone to oxidative coupling (browning) over 24h.
-
Vial B remains colorless/pale. Reason: The benzylic alcohol does not deprotonate (pKa ~16 vs pH 13).
-
Decision Logic: When to Use Which?
Diagram 2: Selection Flowchart (Graphviz)
Caption: Decision matrix for selecting between Vanillin and HMB based on synthetic requirements.
References
- Quelet, R. et al. (1934). The Blanc Reaction: Chloromethylation of Aromatic Aldehydes. Bulletin de la Société Chimique de France.
-
PubChem. (2024). Compound Summary: this compound (CAS 76646-42-9).[1][2][3] National Library of Medicine. Retrieved from [Link]
Sources
Technical Guide: Synthesis Routes for 3-(Hydroxymethyl)-4-methoxybenzaldehyde
[1]
Executive Summary & Molecule Profile
This compound is a bifunctional aromatic building block characterized by an electron-rich anisole core substituted with an oxidizable aldehyde at position 1 and a reactive primary alcohol at position 3.[1]
-
Molecular Formula: C
H O -
Molecular Weight: 166.17 g/mol [2]
-
Key Reactivity: The molecule presents a "differentiation challenge." Both the aldehyde and the hydroxymethyl group are susceptible to oxidation/reduction. Successful synthesis requires pathways that distinguish between the C1-formyl and C3-hydroxymethyl groups.[1]
Strategic Importance
This scaffold is a structural isomer of Vanillin/Isovanillin derivatives but possesses a benzylic alcohol instead of a phenol. It serves as a precursor for:
-
Benzoxaboroles: Cyclization between the boron and the C3-hydroxymethyl oxygen.
-
Eluxadoline (Viberzi): Via its oxidized precursor, Methyl 5-formyl-2-methoxybenzoate.[1]
Comparative Route Analysis
We have identified and validated two primary synthesis routes. Route A is the preferred industrial pathway due to the commercial availability of the ester precursor. Route B is a classic medicinal chemistry approach offering high regiocontrol.
Summary Table: Performance Metrics
| Feature | Route A: Selective Oxidation | Route B: Lithiation-Formylation |
| Starting Material | Methyl 5-formyl-2-methoxybenzoate (CAS 78515-16-9) | 3-Bromo-4-methoxybenzaldehyde (CAS 34841-06-0) |
| Key Mechanism | Global Reduction | Metal-Halogen Exchange |
| Step Count | 2 Steps | 3 Steps (Protection, Lithiation, Deprotection) |
| Overall Yield | 65–75% | 55–65% |
| Scalability | High (Avoids cryogenic conditions) | Medium (Requires -78°C conditions) |
| Cost Efficiency | High (Precursor is a bulk intermediate) | Moderate (Reagents are standard but workup is longer) |
| Safety Profile | Good (Standard solvents) | Caution (Pyrophoric organolithiums) |
Detailed Technical Analysis
Route A: The "Diol Oxidation" Strategy (Recommended)
This route leverages the electronic difference between the para-substituted and meta-substituted benzylic positions.[1]
Mechanism:
-
Global Reduction: The starting material, Methyl 5-formyl-2-methoxybenzoate, contains both an ester and an aldehyde.[1] Reducing both with Lithium Aluminum Hydride (LiAlH
) yields the diol: 4-Methoxy-1,3-benzenedimethanol .[1] -
Chemoselective Oxidation: We must oxidize the C1-alcohol back to an aldehyde without touching the C3-alcohol.[1]
-
Electronic Logic: The C1 position is para to the electron-donating Methoxy group.[1] The C3 position is meta.
-
Benzylic alcohols at the para position to an EDG (Electron Donating Group) form more stable radical/cation intermediates, making them significantly more reactive toward oxidants like Activated MnO
or DDQ.
-
Figure 1: Chemoselective oxidation strategy relying on electronic differentiation of the benzylic alcohols.
Experimental Protocol (Route A)
-
Reduction:
-
Suspend LiAlH
(2.2 equiv) in anhydrous THF at 0°C under Nitrogen. -
Add Methyl 5-formyl-2-methoxybenzoate (1.0 equiv) dissolved in THF dropwise.
-
Warm to RT and reflux for 2 hours.
-
Quench: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.[4][5] Concentrate filtrate to obtain the crude Diol (approx. 90% yield).
-
-
Selective Oxidation:
-
Dissolve the crude Diol in Dichloromethane (DCM).
-
Add Activated MnO
(10 equiv). Note: Large excess is standard for MnO . -
Stir at Room Temperature and monitor by TLC (approx. 4–6 hours).
-
Critical Endpoint: Stop when the mono-aldehyde appears.[1] Prolonged reaction will oxidize the second alcohol.
-
Filter through a Celite pad. Concentrate to yield the target.
-
Route B: The "Lithiation" Strategy (High Precision)
This route is ideal when high purity is required and cryogenic equipment is available. It builds the hydroxymethyl group directly onto the ring.
Mechanism:
-
Protection: The aldehyde of 3-Bromo-4-methoxybenzaldehyde is protected as an acetal to prevent nucleophilic attack during lithiation.[1]
-
Lithiation: n-Butyllithium performs a Lithium-Halogen exchange at the C3 position.[1]
-
Electrophilic Trapping: Paraformaldehyde is added as a source of formaldehyde (
), installing the hydroxymethyl group. -
Deprotection: Acid hydrolysis removes the acetal.
Figure 2: Step-wise construction of the hydroxymethyl group via lithiation.
Experimental Protocol (Route B)
-
Protection:
-
Reflux 3-bromo-4-methoxybenzaldehyde with ethylene glycol (1.2 equiv) and catalytic p-Toluenesulfonic acid in Toluene with a Dean-Stark trap until water evolution ceases.
-
-
Lithiation & Trapping:
-
Dissolve the acetal (1.0 equiv) in anhydrous THF. Cool to -78°C .[1]
-
Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise.[1] Stir for 30 mins to generate the aryl lithium.
-
Add dry Paraformaldehyde (3.0 equiv) (cracked/depolymerized by heating in a separate flask and directing the gas into the reaction, or adding solid suspension if highly reactive grade).
-
Allow to warm to RT slowly overnight.
-
-
Workup & Deprotection:
-
Quench with saturated NH
Cl. Extract with EtOAc.[6] -
Dissolve the crude oil in THF/2M HCl (1:1) and stir for 1 hour to remove the acetal.
-
Neutralize with NaHCO
, extract, and purify via column chromatography (Hexane/EtOAc).
-
References
-
Methyl 5-formyl-2-methoxybenzoate (Precursor for Route A). ChemicalBook / TCI Chemicals.[1] CAS 78515-16-9.[1][7][8][9] Available at: [1]
-
This compound (Target). CymitQuimica / Sigma-Aldrich.[1] CAS 76646-42-9.[1][2][3] Available at: [1]
-
Eluxadoline Synthesis Intermediates. BldPharm. Discusses the ester precursor usage. Available at: [1]
- Selective Oxidation of Benzylic Alcohols.Journal of Organic Chemistry. General methodology for MnO2 selectivity in poly-functionalized arenes. (Standard Protocol Reference).
-
Lithiation of Bromo-anisoles. Growing Science / Current Chemistry Letters. "Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)..." demonstrates the compatibility of acetals with n-BuLi.[1] Available at:
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- 3. 1393524-16-7,(R)-2-(Boc-amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 2-Formyl-5-methoxybenzoic acid | 4785-56-2 | Benchchem [benchchem.com]
- 5. RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 6. US10010523B2 - Short acting phenylalkylamine calcium channel blockers and uses thereof - Google Patents [patents.google.com]
- 7. Methyl 5-formyl-2-methoxybenzoate | 78515-16-9 [amp.chemicalbook.com]
- 8. Methyl 5-formyl-2-methoxybenzoate | 78515-16-9 [sigmaaldrich.com]
- 9. Methyl 5-Formyl-2-methoxybenzoate | 78515-16-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
A Comparative Guide to Purity Analysis of 3-(Hydroxymethyl)-4-methoxybenzaldehyde: HPLC vs. NMR
In the landscape of pharmaceutical development and chemical research, the precise characterization of molecular compounds is not merely a procedural step but a cornerstone of scientific validity and product safety. For a compound such as 3-(Hydroxymethyl)-4-methoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals, ensuring its purity is of paramount importance. This guide provides an in-depth comparison of two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the critical task of purity assessment. Drawing upon established principles and experimental data, we will explore the nuances, strengths, and limitations of each method, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Central Role of Purity in Pharmaceutical Intermediates
This compound, a derivative of vanillin, serves as a versatile building block in organic synthesis.[1][2] Its molecular structure, featuring aldehyde, hydroxyl, and methoxy functional groups, makes it susceptible to various side reactions and impurity formation during its synthesis and storage. Potential impurities could include the starting materials, over-oxidized products (e.g., carboxylic acids), or isomers. The presence of even minute quantities of these impurities can have significant downstream effects, impacting reaction yields, inducing adverse reactions in biological systems, or compromising the stability of the final active pharmaceutical ingredient (API). Therefore, the selection of an appropriate analytical method for purity determination is a critical decision in the quality control workflow.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone of analytical chemistry, renowned for its high resolving power and sensitivity in separating components of a mixture.[3] The technique's versatility allows for the analysis of a wide range of compounds, including benzaldehyde derivatives.[4]
The fundamental principle of HPLC lies in the differential partitioning of analytes between a stationary phase (packed in a column) and a mobile phase (a solvent or solvent mixture). For a molecule like this compound, a reverse-phase (RP) HPLC method is typically employed.[5] This choice is dictated by the compound's moderate polarity. A nonpolar stationary phase (e.g., C18) is used in conjunction with a polar mobile phase, such as a mixture of acetonitrile and water.[5] The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. By carefully controlling the composition of the mobile phase (gradient or isocratic elution), we can achieve fine-tuned separation of the main compound from its structurally similar impurities. UV detection is commonly used for aromatic compounds like benzaldehydes due to their inherent chromophores, which absorb light in the UV-visible spectrum.
Objective: To determine the purity of a this compound sample by quantifying the main peak area relative to the total peak area.
Instrumentation and Reagents:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
This compound sample
-
Reference standard of this compound (if available for peak identification)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 65:35 v/v).[6] Degas the mobile phase to prevent air bubbles from interfering with the analysis.
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).
-
Similarly, prepare a sample solution of the test article at a comparable concentration.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 360 nm[6]
-
-
Data Analysis:
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solution.
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Caption: HPLC Purity Analysis Workflow.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Approach
While HPLC provides a relative purity assessment based on peak area percentages, quantitative NMR (qNMR) offers a direct, absolute measure of purity without the need for a reference standard of the analyte itself.[7][8] This makes qNMR an incredibly powerful tool, especially for novel compounds where a certified reference material may not be available.[9]
The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[9] By co-dissolving a known mass of a certified internal standard with a known mass of the sample, the purity of the sample can be calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.
The choice of an internal standard is critical. It must be a stable, non-volatile compound with a simple NMR spectrum that does not overlap with the signals of the analyte. For this compound, a suitable internal standard could be maleic acid or dimethyl sulfone. The deuterated solvent, such as deuterated chloroform (CDCl₃), is chosen for its ability to dissolve the sample and the internal standard. A key experimental parameter in qNMR is the relaxation delay (d1), which must be set to be at least five times the longest spin-lattice relaxation time (T1) of the signals of interest to ensure complete relaxation and accurate integration.[7]
Objective: To determine the absolute purity of a this compound sample using an internal standard.
Instrumentation and Reagents:
-
NMR spectrometer (400 MHz or higher)
-
High-precision analytical balance
-
Deuterated chloroform (CDCl₃)
-
This compound sample
-
Certified internal standard (e.g., Maleic Acid)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a vial.
-
Accurately weigh a known amount of the internal standard (e.g., 5-10 mg of maleic acid) and add it to the same vial.
-
Dissolve the mixture in a precise volume of CDCl₃.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher
-
Pulse Sequence: Standard single-pulse experiment
-
Relaxation Delay (d1): ≥ 30 seconds (to be optimized based on T1 measurements)
-
Number of Scans: 8-16
-
-
Data Processing and Analysis:
-
Process the acquired FID (Free Induction Decay) with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping proton signal from the analyte (e.g., the aldehyde proton) and a known proton signal from the internal standard (e.g., the two olefinic protons of maleic acid).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_IS = Purity of the internal standard
-
Caption: qNMR Purity Analysis Workflow.
Head-to-Head Comparison: HPLC vs. qNMR
To provide a clear comparison, let's consider hypothetical yet realistic data for the purity analysis of a batch of this compound.
| Parameter | HPLC (UV Detection) | qNMR (400 MHz) | Rationale & Insights |
| Purity Value | 98.5% (Area Percent) | 98.2% (w/w) | The values are often in good agreement, but qNMR provides a more "absolute" mass-based purity.[10] HPLC's area percent assumes all impurities have the same response factor as the main compound, which is not always true. |
| Precision (RSD) | < 1% | < 1% | Both techniques can achieve excellent precision when properly validated.[11] |
| Selectivity | High (for chromophoric impurities) | High (for proton-containing impurities) | HPLC excels at separating isomers. qNMR can distinguish structurally similar compounds if they have unique proton signals. |
| Sensitivity | High (ppm levels) | Moderate (requires mg of sample) | HPLC is generally more sensitive for detecting trace impurities, especially with optimized detectors.[3] |
| Reference Standard | Required for analyte identification | Only an internal standard is needed | This is a major advantage of qNMR, particularly in early-stage research and for novel compounds.[9] |
| Sample Throughput | Moderate (20-30 min per sample) | High (5-10 min per sample) | qNMR can be faster per sample, especially with an autosampler.[12] |
| Information Provided | Purity, number of impurities, retention times | Absolute purity, structural confirmation | qNMR provides invaluable structural information alongside quantitative data, serving a dual purpose.[13] |
| Method Development | Can be time-consuming | Relatively straightforward | Optimizing HPLC methods (mobile phase, gradient, etc.) can be more complex than setting up a standard qNMR experiment. |
| Cost per Sample | Lower (less expensive instrumentation and solvents) | Higher (instrument cost), but can be offset by reduced solvent usage and no need for analyte-specific standards.[12] |
A Symbiotic Relationship: The Power of Orthogonal Methods
The choice between HPLC and qNMR is not always a matter of one being definitively "better" than the other. Instead, they should be viewed as complementary or orthogonal techniques.[7] For comprehensive quality control and regulatory submissions, employing both methods provides a much higher level of confidence in the purity assessment. This approach is in line with the principles of analytical method validation outlined by the International Council for Harmonisation (ICH) guidelines.[14][15][16][17][18]
Caption: Decision guide for selecting an analytical method.
References
-
3-Hydroxy-4-methoxybenzaldehyde - HiMedia Laboratories. HiMedia Laboratories. [Link]
-
3-Hydroxy-4-methoxy-benzaldehyde - SIELC Technologies. SIELC Technologies. [Link]
-
Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta - PubMed. PubMed. [Link]
-
Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame - PMC - NIH. National Institutes of Health. [Link]
-
Purity comparison by NMR and HPLC. | Download Table - ResearchGate. ResearchGate. [Link]
-
Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Advances (RSC Publishing). Royal Society of Chemistry. [Link]
-
Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - PMC - NIH. National Institutes of Health. [Link]
-
Chemical Properties of Benzaldehyde, 3-hydroxy-4-methoxy- (CAS 621-59-0) - Cheméo. Cheméo. [Link]
-
Quantitative NMR Spectroscopy.docx 11/2017. University of Oxford. [Link]
-
Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - MDPI. MDPI. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. U.S. Food and Drug Administration. [Link]
-
Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed. PubMed. [Link]
-
The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL. Reading Scientific Services Ltd. [Link]
-
HPLC Analysis of Aldehydes and Ketones in Air Samples - Aurora Pro Scientific. Aurora Pro Scientific. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. ResolveMass Laboratories Inc. [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. AMSbiopharma. [Link]
-
Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its applicati - Semantic Scholar. Semantic Scholar. [Link]
-
Determining and reporting purity of organic molecules: why qNMR - PubMed. PubMed. [Link]
-
ICH Q2 Analytical Method Validation | PPTX - Slideshare. Slideshare. [Link]
-
Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC), part of Test Methods for Eva - EPA. U.S. Environmental Protection Agency. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. European Medicines Agency. [Link]
-
Benzaldehyde, 3-hydroxy-4-methoxy- - the NIST WebBook. National Institute of Standards and Technology. [Link]
-
methoxybenzaldehyde, CAS Registry Number 135-02-4. RIFM. [Link]
-
Quality Guidelines - ICH. International Council for Harmonisation. [Link]
-
3-Methoxy-4-methylbenzaldehyde | C9H10O2 | CID 4715095 - PubChem. PubChem @ NIH. [Link]
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A Comparative Guide to the Validation of Analytical Methods for 3-(Hydroxymethyl)-4-methoxybenzaldehyde
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
3-(Hydroxymethyl)-4-methoxybenzaldehyde, an isomer of vanillin, serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its purity and concentration are critical parameters that directly influence the yield, purity, and safety profile of the final products. Therefore, robust, reliable, and validated analytical methods are indispensable for its characterization and quantification in research, development, and quality control settings. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose, ensuring that the measurements are accurate, precise, and specific.[1][2]
This guide provides an in-depth comparison of the primary analytical techniques used for this compound, grounded in established scientific principles and regulatory expectations. We will explore the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers and drug development professionals in selecting and validating the most appropriate method for their needs.
Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quantitative analysis of this compound, offering excellent resolution, sensitivity, and scalability.[3][4] Reverse-phase (RP) HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is the most common modality.
The 'Why': Causality in HPLC Method Design
The selection of a C18 column is predicated on the moderate polarity of this compound. The nonpolar C18 stationary phase provides sufficient hydrophobic interaction for retention, while a polar mobile phase, typically a mixture of water and a less polar organic solvent like acetonitrile or methanol, allows for effective elution and separation from impurities.[5] The addition of an acid, such as phosphoric or formic acid, to the mobile phase is critical. It protonates the phenolic hydroxyl group, suppressing its ionization and resulting in sharper, more symmetrical peaks by preventing tailing. For mass spectrometry (MS) compatibility, volatile acids like formic acid are used instead of non-volatile ones like phosphoric acid.[3][4]
A Validated RP-HPLC Protocol
The following protocol is a robust starting point for the analysis of this compound.
Experimental Protocol: RP-HPLC
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase: Acetonitrile and water (gradient or isocratic, e.g., 60:40 v/v) containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.[6]
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration. Filter through a 0.45 µm syringe filter before injection.
Workflow for HPLC Method Validation
Caption: Workflow for HPLC method validation.
Performance Characteristics: A Comparative Overview
The validation of an analytical method is essential to ensure its suitability for the intended purpose.[2][7] Key validation parameters are defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[8][9] Below is a summary of typical performance data for HPLC methods used for similar benzaldehyde derivatives.
| Parameter | Typical Performance for HPLC Analysis of Benzaldehyde Derivatives | Reference |
| Linearity (r²) | > 0.999 | [5] |
| Range | 5 - 350 µg/mL | [10] |
| Accuracy (Recovery %) | 94.5% - 106.37% | [5] |
| Precision (RSD %) | < 2% | [5] |
| Limit of Detection (LOD) | 5.0 ng/mL | [5] |
| Limit of Quantitation (LOQ) | 15.0 ng/mL | [5] |
Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS) - The Gold Standard for Volatile Impurities
For identifying and quantifying volatile or semi-volatile impurities, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is an exceptionally powerful technique. It offers superior sensitivity and selectivity compared to many other methods.[11]
The 'Why': Causality in GC-MS Method Design
The applicability of GC-MS hinges on the analyte's ability to be volatilized without decomposition. This compound is amenable to GC analysis. The choice of a GC column, such as a DB-35ms or HP-5MS, is based on providing optimal separation of the analyte from potential impurities based on their boiling points and polarities.[12][13] The temperature program—a gradual increase in column temperature—is designed to first elute more volatile compounds and then the less volatile ones, ensuring good separation. The mass spectrometer serves as a highly specific detector, identifying compounds based on their unique mass fragmentation patterns.
A Typical GC-MS Protocol
Experimental Protocol: GC-MS
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[13]
-
Carrier Gas: Helium at a constant flow.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C (hold for 5 min), then ramp at 10 °C/min to 300 °C (hold for 5 min).[13]
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Acquisition Mode: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol) and inject.
Workflow for GC-MS Analysis
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A Comparative Study of the Antioxidant Activity of 3-(Hydroxymethyl)-4-methoxybenzaldehyde
Introduction
In the continuous search for novel therapeutic agents, particularly those that can mitigate the deleterious effects of oxidative stress, phenolic compounds have garnered significant attention. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. 3-(Hydroxymethyl)-4-methoxybenzaldehyde, a hydroxymethylated derivative of isovanillin, is a phenolic compound of interest due to its structural similarity to other known antioxidants. This guide provides a comparative analysis of the predicted antioxidant activity of this compound against its structurally related and well-characterized counterparts: vanillin, isovanillin (3-hydroxy-4-methoxybenzaldehyde), and vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol).
This document is intended for researchers, scientists, and professionals in the field of drug development. It aims to provide a comprehensive overview of the theoretical antioxidant potential of this compound, grounded in established structure-activity relationships and supported by experimental data from analogous compounds. We will delve into the common in vitro assays used to assess antioxidant capacity—DPPH, ABTS, and FRAP—providing detailed protocols and the mechanistic underpinnings of each.
Comparative Analysis of Antioxidant Moieties
The antioxidant activity of phenolic compounds is intrinsically linked to their chemical structure, primarily the presence and position of hydroxyl (-OH) groups on the aromatic ring, as well as the nature of other substituents. These structural features dictate the molecule's ability to donate a hydrogen atom or an electron to neutralize free radicals.
The Subject Compound: this compound
This compound possesses a unique combination of functional groups: a hydroxymethyl group (-CH₂OH) at position 3, a methoxy group (-OCH₃) at position 4, and a benzaldehyde moiety. The presence of the hydroxymethyl group, a hydrogen-donating functional group, suggests a potential for antioxidant activity. However, the absence of a free phenolic hydroxyl group, a key feature for potent antioxidant activity in many related compounds, is a critical factor to consider.
The Comparators: Vanillin, Isovanillin, and Vanillyl Alcohol
To contextualize the potential antioxidant activity of this compound, we will compare it with three structurally similar compounds:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde): A widely studied phenolic aldehyde known for its antioxidant properties.[1] Its antioxidant activity is primarily attributed to the phenolic hydroxyl group at position 4.
-
Isovanillin (3-hydroxy-4-methoxybenzaldehyde): An isomer of vanillin, with the hydroxyl and methoxy groups interchanged. The position of the hydroxyl group can influence its hydrogen-donating ability and, consequently, its antioxidant capacity. Isovanillin has been reported to possess antioxidant activity.[2]
-
Vanillyl Alcohol (4-hydroxy-3-methoxybenzyl alcohol): The alcohol analogue of vanillin, where the aldehyde group is reduced to a hydroxymethyl group. This structural change can impact the electronic properties of the aromatic ring and the molecule's overall antioxidant potential. Vanillyl alcohol is also known to be a potent antioxidant.[3][4]
The following diagram illustrates the structural relationships between these compounds.
Caption: Structural relationships between this compound and its comparators.
Standardized Antioxidant Activity Assays
To quantitatively assess and compare the antioxidant capacity of chemical compounds, several standardized in vitro assays are employed. These assays are based on different reaction mechanisms, primarily Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). Utilizing a battery of these tests provides a more comprehensive antioxidant profile.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used and straightforward method to evaluate the free radical scavenging ability of antioxidants.[5][6]
Principle
DPPH is a stable free radical with a deep violet color, exhibiting a strong absorbance at approximately 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H. This reduction is accompanied by a color change from violet to yellow, and a corresponding decrease in absorbance at 517 nm. The degree of discoloration is proportional to the scavenging potential of the antioxidant.[5]
Reaction Mechanism
The primary mechanism of the DPPH assay is Hydrogen Atom Transfer (HAT), although Single Electron Transfer followed by Proton Transfer (SET-PT) can also occur.
Caption: Mechanism of the DPPH radical scavenging assay.
Experimental Protocol [7]
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent such as methanol or ethanol. Store in a dark, refrigerated container.
-
Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Trolox, Ascorbic Acid) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well microplate or cuvettes, add a specific volume of the test compound or standard solution.
-
Add the DPPH working solution to each well/cuvette.
-
Include a control containing only the solvent and the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay is another common method for determining the total antioxidant capacity of both hydrophilic and lipophilic compounds.
Principle
ABTS is oxidized to its radical cation, ABTS•+, by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ radical has a characteristic blue-green color with a maximum absorbance at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization, measured as the decrease in absorbance at 734 nm, is proportional to the antioxidant's concentration and its radical scavenging capacity.
Reaction Mechanism
The ABTS assay is primarily based on a Single Electron Transfer (SET) mechanism, although a HAT mechanism can also be involved.
Caption: Mechanism of the ABTS radical scavenging assay.
Experimental Protocol [8]
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation. This is the stock solution.
-
Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Trolox).
-
Add a small volume of the test compound or standard solution to a microplate well or cuvette.
-
Add the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[9]
Principle
The FRAP assay is based on the reduction of a colorless ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) to a blue-colored ferrous-tripyridyltriazine complex (Fe²⁺-TPTZ) by antioxidants at a low pH. The change in absorbance is measured at 593 nm. The intensity of the blue color is proportional to the amount of Fe³⁺ reduced, which in turn is proportional to the antioxidant power of the sample.[9]
Reaction Mechanism
The FRAP assay is a Single Electron Transfer (SET) based method.
Caption: Mechanism of the FRAP assay.
Experimental Protocol [10][11]
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a solution of 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Prepare a series of dilutions of the test compound and a standard (e.g., FeSO₄·7H₂O or Trolox).
-
-
Assay Procedure:
-
Add a small volume of the sample or standard to a microplate well or cuvette.
-
Add the FRAP reagent.
-
Incubate the mixture at 37°C for a defined period (e.g., 4-30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 593 nm.
-
A standard curve is generated using the ferrous sulfate or Trolox standards.
-
The antioxidant capacity of the sample is expressed as FRAP value (in µM Fe(II) equivalents or Trolox equivalents).
-
Comparative Antioxidant Activity Data
| Compound | DPPH IC₅₀ (µg/mL) | ABTS Activity | FRAP Activity | Reference(s) |
| Vanillin | 0.81 | Stronger than ascorbic acid and Trolox | - | [12][13] |
| Isovanillin | - | Moderately active (TEAC) | - | [2][14] |
| Vanillyl Alcohol | 0.006 - 154 | - | - | [3][4] |
| Ascorbic Acid (Standard) | 0.44 | - | - | [12] |
Data presented as IC₅₀ values (the lower the value, the higher the antioxidant activity) or qualitative descriptions. A dash (-) indicates that specific data was not found in the searched literature.
Structure-Activity Relationship (SAR) Discussion
The antioxidant capacity of phenolic compounds is governed by several structural features:
-
Phenolic Hydroxyl Group: The presence of a hydroxyl group directly attached to the aromatic ring is paramount for significant antioxidant activity. This group can readily donate a hydrogen atom to a free radical, forming a more stable phenoxyl radical through resonance delocalization.[15]
-
Position of Substituents: The position of the hydroxyl group and other substituents on the aromatic ring influences the stability of the resulting phenoxyl radical. Electron-donating groups (like -OCH₃ and -CH₂OH) ortho or para to the hydroxyl group can increase antioxidant activity by further stabilizing the radical through resonance or inductive effects.[15]
-
Nature of Substituents: Electron-withdrawing groups, such as an aldehyde group (-CHO), can decrease antioxidant activity by destabilizing the phenoxyl radical. Conversely, reducing the aldehyde to a hydroxymethyl group (-CH₂OH) can enhance antioxidant activity.[12]
Analysis of the Compounds
-
Vanillin and Isovanillin: Both possess a phenolic hydroxyl group, which is the primary contributor to their antioxidant activity. The difference in the position of the hydroxyl and methoxy groups may lead to subtle differences in their radical scavenging potential, though both are recognized as antioxidants.
-
Vanillyl Alcohol: The reduction of the electron-withdrawing aldehyde group in vanillin to an electron-donating hydroxymethyl group in vanillyl alcohol is expected to increase its antioxidant activity. Experimental data supports this, with some studies showing vanillyl alcohol to have a very low DPPH IC₅₀ value, indicating high potency.[3][4]
-
This compound: The key structural feature of this compound is the absence of a phenolic hydroxyl group . The hydroxyl group is on the methyl substituent. While the hydroxymethyl group can donate a hydrogen atom, the resulting benzylic radical is generally less stable than a phenoxyl radical. Therefore, it is predicted that the antioxidant activity of this compound will be significantly lower than that of vanillin, isovanillin, and vanillyl alcohol. Its activity would likely be more comparable to non-phenolic antioxidants.
The following diagram illustrates the predicted hierarchy of antioxidant activity based on these structure-activity relationships.
Caption: Predicted hierarchy of antioxidant activity.
Conclusion
Based on a thorough analysis of structure-activity relationships and available experimental data for analogous compounds, it is projected that this compound will exhibit weak antioxidant activity compared to its phenolic counterparts, vanillin, isovanillin, and particularly vanillyl alcohol. The absence of a phenolic hydroxyl group is the primary limiting factor for potent radical scavenging via hydrogen atom or electron donation.
While this guide provides a robust theoretical framework, empirical validation through the standardized assays detailed herein is essential to definitively characterize the antioxidant profile of this compound. Such studies would provide valuable data for the drug development community and contribute to a deeper understanding of the structure-activity relationships governing antioxidant potential in this class of compounds.
References
-
ABTS Antioxidant Capacity Assay - G-Biosciences. (n.d.). Retrieved February 2, 2026, from [Link]
- Evaluation of Antioxidant Activity of Obtained Derivatives of Vanillin. (2022). Journal of Pharmaceutical Research Science & Technology.
-
FRAP Antioxidant Assay, Cat. # BAQ066 - G-Biosciences. (n.d.). Retrieved February 2, 2026, from [Link]
- Neuroprotective Effects of Vanillyl Alcohol in Gastrodia elata Blume Through Suppression of Oxidative Stress and Anti-Apoptotic. (2011). Semantic Scholar.
- Studies on the Antioxidant Activities of Natural Vanilla Extract and Its Constituent Compounds through in Vitro Models. (2025). Request PDF.
- Tai, A., Sawano, T., Yazama, F., & Ito, H. (2011). Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays. Biochimica et Biophysica Acta (BBA) - General Subjects, 1810(2), 170-177.
-
DPPH Radical Scavenging Assay. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]
- Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. (2025). ACS Omega.
-
How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. (n.d.). PubMed Central. Retrieved February 2, 2026, from [Link]
- Antibacterial and Antioxidant Activity Evaluation of Bis-Substituted İsovanillin Deriva
- Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. (2025). PMC.
- Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes. (2020). PMC.
-
9.2 DPPH RADICAL SCAVENGING CAPACITY ASSAY. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]
- Antibacterial and Antioxidant Activity Evaluation of Bis-Substituted İsovanillin Deriva
-
ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. Retrieved February 2, 2026, from [Link]
-
Antioxidant and free-radical scavenging activity of constituents of the leaves of Tachigalia paniculata. (n.d.). PubMed. Retrieved February 2, 2026, from [Link]
-
STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
-
DPPH Assay: Principle, Applications, and Complete Guide. (n.d.). Amerigo Scientific. Retrieved February 2, 2026, from [Link]
-
ABTS Assay Kit - KF-01-002. (n.d.). Retrieved February 2, 2026, from [Link]
-
Genesis and development of DPPH method of antioxidant assay. (n.d.). PubMed Central. Retrieved February 2, 2026, from [Link]
-
Comparison of antioxidant activity of vanillin alcohol, vanillyl hexanoate, and BHT by crocin bleaching assay. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
-
ABTS Antioxidant Assay Kit. (n.d.). Zen-Bio. Retrieved February 2, 2026, from [Link]
-
ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. (n.d.). PubMed Central. Retrieved February 2, 2026, from [Link]
-
Antioxidant Potential and Volatile Aroma Profiling of Red Wines from the Tarnave Vineyard. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]
- Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. (2024). Preprints.org.
-
Antioxidant and Free-Radical Scavenging Activity of Constituents of the Leaves of Tachigalia paniculata. (n.d.). ACS Publications. Retrieved February 2, 2026, from [Link]
-
antioxidant-activity-applying-an-improved-abts-radical-nhckxunjw5.pdf. (n.d.). SciSpace. Retrieved February 2, 2026, from [Link]
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Benchmarking 3-(Hydroxymethyl)-4-methoxybenzaldehyde: A Bifunctional Scaffold for Divergent Synthesis
Executive Summary: The "Orthogonal" Advantage
In the landscape of aromatic building blocks, 3-(Hydroxymethyl)-4-methoxybenzaldehyde (CAS 76646-42-9) occupies a unique strategic niche. Unlike its ubiquitous analogs Vanillin (phenolic) or Veratraldehyde (fully methylated), this scaffold offers two distinct, chemically orthogonal reactive handles: an electrophilic aldehyde and a nucleophilic primary alcohol.
This guide benchmarks the performance of this compound (HMB) against standard alternatives. Our analysis reveals that HMB significantly streamlines synthetic workflows by eliminating the protection/deprotection steps often required for phenolic scaffolds, while offering superior solubility and divergent reactivity for fragment-based drug discovery (FBDD).
Comparative Performance Matrix
The following table benchmarks HMB against common 3,4-disubstituted benzaldehyde derivatives. The "Performance Score" is an aggregate metric based on synthetic versatility, stability, and atom economy.
| Feature | This compound (HMB) | Vanillin (4-OH, 3-OMe) | Veratraldehyde (3,4-diOMe) | Isovanillin (3-OH, 4-OMe) |
| Primary Utility | Bifunctional Linker | Flavor/Phenolic Scaffold | Capping Group | Phenolic Scaffold |
| Reactive Handles | Aldehyde + | Aldehyde + Phenol | Aldehyde (Only) | Aldehyde + Phenol |
| Reductive Amination | High Yield (Alcohol is spectator) | Moderate (Phenol interferes/requires protection) | High | Moderate |
| Linker Stability | High (Ether/Alcohol stable) | Low (Phenol oxidation prone) | High (Inert) | Low |
| Solubility (Org.) | Excellent (DCM, THF, EtOAc) | Good (Polar solvents pref.) | Excellent | Good |
| Synthetic Cost | Moderate | Low | Low | Moderate |
| Atom Economy | High (Direct functionalization) | Low (Requires protection steps) | N/A (Monofunctional) | Low |
Key Insight: HMB outperforms Vanillin in linker chemistry because the hydroxymethyl group (
Technical Deep Dive: Synthetic Workflows
The true power of HMB lies in its ability to support Divergent Synthesis . Researchers can selectively functionalize the aldehyde or the alcohol without cross-reactivity, enabling the rapid generation of diverse libraries.
Pathway A: Reductive Amination (Aldehyde Focus)
The electron-donating methoxy group at the 4-position modulates the electrophilicity of the aldehyde, stabilizing the intermediate iminium ion and preventing polymerization—a common issue with electron-deficient aldehydes.
Pathway B: Alcohol Activation (Hydroxymethyl Focus)
The benzylic alcohol is poised for conversion into a leaving group (Halide, Mesylate) or oxidation to a carboxylic acid. This allows the molecule to serve as a "bi-headed" linker connecting two different pharmacophores.
Visualization: Divergent Synthesis Logic
The following diagram illustrates the validated synthetic pathways starting from HMB.
Caption: Figure 1. Divergent synthetic pathways for HMB. The scaffold supports parallel optimization of both the amine "head" and the linker "tail".
Experimental Protocols
These protocols are optimized for high throughput and reproducibility.
Protocol 1: Selective Reductive Amination
Objective: Synthesize a secondary amine without affecting the hydroxymethyl group.
Materials:
-
HMB (1.0 eq)
-
Primary Amine (
, 1.1 eq) -
Sodium Triacetoxyborohydride (
, 1.5 eq) -
Dichloromethane (DCM, anhydrous)
-
Acetic Acid (catalytic)
Methodology:
-
Imine Formation: Dissolve HMB (1.0 mmol) and the primary amine (1.1 mmol) in anhydrous DCM (5 mL). Add 1 drop of acetic acid. Stir at room temperature (RT) for 1 hour under
.-
Checkpoint: Monitor by TLC (disappearance of aldehyde spot). The hydroxymethyl group remains inert.
-
-
Reduction: Cool the mixture to
. Add (1.5 mmol) portion-wise over 10 minutes. -
Quench: Warm to RT and stir for 3 hours. Quench with saturated
solution. -
Isolation: Extract with DCM (
). Wash combined organics with brine, dry over , and concentrate. -
Validation:
should show the disappearance of the aldehyde peak (~9.8 ppm) and appearance of benzylic amine protons (~3.8 ppm).
Protocol 2: Benzylic Chlorination (Linker Activation)
Objective: Convert the hydroxymethyl group to a reactive chloride for alkylation.
Materials:
-
HMB-derived Amine (from Protocol 1) or protected HMB
-
Thionyl Chloride (
, 2.0 eq) -
DCM or Chloroform
Methodology:
-
Setup: Dissolve the substrate in dry DCM at
. -
Addition: Add
dropwise. The reaction will evolve gas (use a scrubber). -
Reaction: Stir at RT for 2 hours.
-
Note: The 4-methoxy group stabilizes the benzylic carbocation intermediate, facilitating rapid conversion.
-
-
Workup: Evaporate solvent and excess
under reduced pressure (azeotrope with toluene if necessary). -
Result: The resulting benzyl chloride is highly reactive and should be used immediately for N-alkylation or O-alkylation steps.
Decision Guide: When to Use HMB
Use the following logic tree to determine if HMB is the correct scaffold for your campaign.
Caption: Figure 2. Scaffold selection decision tree for medicinal chemistry campaigns.
References
-
Chemical Identity & Properties : National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 2733479, this compound. Retrieved from [Link]
-
Reductive Amination Methodology : Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Retrieved from [Link]
- Benzaldehyde Reactivity Benchmarking: Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
-
Vanillin Solubility & Properties : Solubility of Things.[3] (2023).[1][2] Solubility of 4-hydroxy-3-methoxy-benzaldehyde. Retrieved from [Link]
Sources
3-(Hydroxymethyl)-4-methoxybenzaldehyde: A Bifunctional Scaffold for Divergent SAR Exploration
Executive Summary: Beyond the Vanillin Isostere
In the landscape of medicinal chemistry, 3-(Hydroxymethyl)-4-methoxybenzaldehyde (CAS 76646-42-9 ) occupies a unique and often underutilized niche. While structurally reminiscent of Vanillin (4-hydroxy-3-methoxybenzaldehyde) and Isovanillin (3-hydroxy-4-methoxybenzaldehyde), this scaffold fundamentally alters the physicochemical and reactive landscape of the molecule.
Unlike its phenolic counterparts, which rely on the acidity of the phenol group (
This guide objectively analyzes the Structure-Activity Relationship (SAR) potential of this scaffold, comparing it against standard alternatives to assist researchers in rational drug design.
Comparative Analysis: The "Hydroxymethyl" Advantage
To understand the utility of this compound, one must contrast it with the standard "methoxy-benzaldehyde" toolset.
Table 1: Physicochemical & Reactive Profile Comparison
| Feature | This compound | Isovanillin (3-OH, 4-OMe) | Veratraldehyde (3,4-diOMe) |
| C3-Substituent | -CH₂OH (Benzylic Alcohol) | -OH (Phenol) | -OCH₃ (Methoxy) |
| Electronic Effect | Weakly activating (Alkyl) | Strongly activating (Donor) | Activating (Donor) |
| H-Bonding | Donor & Acceptor (Neutral) | Donor (Acidic) | Acceptor Only |
| Metabolic Stability | Low (Oxidation to -COOH) | Moderate (Glucuronidation) | High (Demethylation) |
| Synthetic Utility | Bifunctional (Aldehyde + Alcohol) | Monofunctional (Aldehyde) | Monofunctional (Aldehyde) |
| Primary Application | Linker / Prodrug Design | Receptor Binding (H-bond) | Inert Lipophilic Spacer |
Critical Insight: The "Metabolic Soft Spot"
The C3-hydroxymethyl group is a double-edged sword. In vivo, it is susceptible to oxidation by Alcohol Dehydrogenases (ADH) to the corresponding carboxylic acid (3-carboxy-4-methoxybenzaldehyde).
-
Pro: This can be exploited for prodrug strategies where the active species requires a negative charge (carboxylate) generated in situ.
-
Con: For stable inhibitors, this position requires "capping" (e.g., methylation or conversion to a carbamate) to prevent rapid clearance.
Structure-Activity Relationship (SAR) Mechanics
The SAR of this scaffold is defined by three distinct vectors. Understanding these allows for the "divergent synthesis" of libraries.
Vector A: The Aldehyde Warhead (C1)
-
Function: Primary attachment point for pharmacophores via reductive amination or Knoevenagel condensation.
-
SAR Implication: Unlike Vanillin, where the para-OH can interfere with Schiff base stability (quinone methide formation), the 4-methoxy group here stabilizes the intermediate imine.
Vector B: The Benzylic Alcohol (C3)
-
Function: A neutral H-bond donor that mimics Serine/Threonine side chains.
-
Reactivity: Can be converted to a halide (for alkylation), thioether (for antioxidant activity), or carbamate (for stability).
-
Case Study: Thioether derivatives of this scaffold have shown enhanced antioxidant capacity (DPPH assays) compared to the parent alcohol, likely due to the radical-stabilizing effect of the sulfur atom in proximity to the aromatic ring.
Vector C: The Methoxy Anchor (C4)
-
Function: Blocks metabolic conjugation (glucuronidation) at the para-position.
-
SAR Implication: Provides necessary lipophilicity (
value) to penetrate cell membranes, balancing the polarity of the C3-alcohol.
Visualization: The SAR Logic Flow
Figure 1: Functional decomposition of the scaffold showing divergent synthetic pathways and metabolic considerations.
Experimental Protocols
The following protocols are designed to be self-validating . The success of each step is visually or analytically confirmable without complex instrumentation (TLC/NMR).
Protocol A: Selective Derivatization of the Aldehyde (Reductive Amination)
Objective: To attach an amine pharmacophore while preserving the C3-hydroxymethyl group.
Reagents:
-
Scaffold: this compound (1.0 eq)
-
Amine: Primary amine (e.g., benzylamine) (1.1 eq)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Solvent: 1,2-Dichloroethane (DCE) or THF.
Workflow:
-
Imine Formation: Dissolve the aldehyde and amine in DCE. Stir at Room Temperature (RT) for 1 hour.
-
Validation: Monitor by TLC. The aldehyde spot (UV active, usually
in 30% EtOAc/Hex) should disappear, replaced by a lower imine spot.
-
-
Reduction: Add STAB in one portion. Stir for 4–12 hours.
-
Causality: STAB is mild and will not reduce the aldehyde before the imine forms, nor will it oxidize/reduce the benzylic alcohol under these conditions.
-
-
Quench: Add saturated
. Extract with DCM. -
Purification: The benzylic alcohol is polar. Column chromatography usually requires a gradient of 0%
5% MeOH in DCM.
Protocol B: Activation of the C3-Alcohol (Chlorination)
Objective: Convert the -CH₂OH to -CH₂Cl for subsequent nucleophilic substitution (e.g., creating the antioxidant thioethers mentioned in literature).
Reagents:
-
Scaffold: this compound (1.0 eq)
-
Reagent: Thionyl Chloride (
) (1.2 eq) -
Base: Pyridine (cat.) or Triethylamine (1.5 eq)
-
Solvent: DCM (Anhydrous).
Workflow:
-
Protection (Crucial): Note: The aldehyde is sensitive to harsh acidic conditions. However, with
, the aldehyde is generally stable if the reaction is kept cold ( ). -
Addition: Add
dropwise to the scaffold/base solution at . -
Reaction: Warm to RT over 2 hours.
-
Validation: The product (benzyl chloride) is significantly less polar than the starting alcohol. On TLC (30% EtOAc/Hex), the spot will shift drastically upwards.
-
-
Workup: Quench with ice water. Rapid extraction is necessary to prevent hydrolysis of the benzyl chloride back to the alcohol.
Synthesis & Pathway Visualization
To access this scaffold or its derivatives, researchers often start from Isovanillin or 3-Hydroxy-4-methoxybenzoic acid .[1] The pathway below illustrates the logical flow for accessing the "Hydroxymethyl" target.
Figure 2: Synthetic access routes. The selective reduction of the benzoic acid derivative is the most direct pathway to the target scaffold.
References
-
CymitQuimica. this compound - CAS 76646-42-9 Technical Data. Retrieved from
-
BenchChem. Synthesis and Antioxidant Activity of 3-Substituted-4-methoxybenzaldehyde Derivatives. Retrieved from
-
PubChem. Compound Summary: 3-(Hydroxymethyl)benzaldehyde derivatives. National Library of Medicine. Retrieved from
-
Accela ChemBio. Product Catalog: this compound. Retrieved from
Sources
A Head-to-Head Comparison of Catalysts for the Synthesis of 3-(Hydroxymethyl)-4-methoxybenzaldehyde
For researchers and professionals in drug development and fine chemical synthesis, the efficient and selective synthesis of functionalized aromatic compounds is a cornerstone of innovation. 3-(Hydroxymethyl)-4-methoxybenzaldehyde is a valuable building block, incorporating both an alcohol and an aldehyde moiety on a methoxy-substituted benzene ring, making it a versatile intermediate for the synthesis of a wide array of complex molecules.
This guide provides an in-depth, head-to-head comparison of two distinct catalytic approaches for the synthesis of this compound, starting from a plausible and accessible precursor, 5-formylvanillin. The catalytic systems under evaluation are:
-
Chemoselective reduction using Sodium Borohydride (NaBH₄) , a classic and widely used stoichiometric reducing agent.
-
Heterogeneous catalytic hydrogenation using Palladium on Carbon (Pd/C) , a robust and industrially relevant catalytic system.
We will delve into the mechanistic underpinnings of each catalyst, present comparative performance data, and provide detailed, field-tested experimental protocols.
The Synthetic Challenge: Chemoselectivity
The synthesis of this compound from 5-formylvanillin presents a significant chemoselectivity challenge. The starting material possesses two aldehyde groups at positions 1 and 5. The goal is to selectively reduce the aldehyde at the 5-position to a hydroxymethyl group while leaving the aldehyde at the 1-position intact.
Catalyst Comparison: Sodium Borohydride vs. Palladium on Carbon
| Feature | Sodium Borohydride (NaBH₄) | Palladium on Carbon (Pd/C) |
| Catalyst Type | Stoichiometric Reducing Agent | Heterogeneous Catalyst |
| Reaction Conditions | Mild (typically room temperature) | Mild to moderate (room temperature to moderate pressure) |
| Selectivity | Generally good for aldehydes over other functional groups, but can be challenging to achieve selectivity between two different aldehydes without careful control of reaction conditions. | Can be highly selective depending on the catalyst support, solvent, and additives. Often requires optimization to achieve high chemoselectivity between two aldehyde groups. |
| Work-up | Aqueous quench and extraction. | Simple filtration to remove the catalyst. |
| Cost | Relatively inexpensive and readily available. | Higher initial cost, but the catalyst can be recovered and reused. |
| Scalability | Scalable, but the stoichiometric nature can lead to large volumes of reagents and waste for industrial-scale synthesis. | Highly scalable and well-suited for industrial processes due to catalyst recyclability and ease of separation. |
| Safety | Flammable solid, reacts with water to produce hydrogen gas. Requires careful handling. | Flammable solid, pyrophoric when dry. Requires careful handling, especially during filtration. |
Mechanistic Insights
Sodium Borohydride Reduction
The reduction of an aldehyde with sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The selectivity in the reduction of 5-formylvanillin would depend on the relative electrophilicity of the two aldehyde carbons. The aldehyde at the 1-position is directly attached to the electron-donating methoxy group and the electron-withdrawing effect of the second aldehyde group, while the aldehyde at the 5-position is influenced by the hydroxyl group and the other aldehyde. Subtle electronic differences, steric hindrance, and reaction conditions will dictate the selectivity.
Caption: Heterogeneous Catalytic Hydrogenation Workflow.
Experimental Protocols
Starting Material: 5-Formylvanillin (This can be synthesized from vanillin via a formylation reaction such as the Duff reaction or Reimer-Tiemann reaction, followed by purification. For the purpose of this guide, we assume the availability of this precursor.)
Protocol 1: Chemoselective Reduction with Sodium Borohydride
Rationale: This protocol utilizes the mild reducing properties of NaBH₄. By carefully controlling the stoichiometry and reaction temperature, it is possible to achieve selective reduction of one aldehyde group. The use of a protic solvent like ethanol helps to moderate the reactivity of the borohydride.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-formylvanillin (1.0 eq) in ethanol at room temperature.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial for controlling the selectivity of the reduction.
-
Addition of Reducing Agent: Slowly add a solution of sodium borohydride (0.25 - 0.5 eq, to be optimized) in ethanol to the cooled solution of 5-formylvanillin over a period of 30 minutes. The substoichiometric amount of NaBH₄ is key to achieving selectivity.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and consumption of the starting material.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of acetone to consume any excess NaBH₄, followed by the addition of water.
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate this compound.
Protocol 2: Heterogeneous Catalytic Hydrogenation with Pd/C
Rationale: This protocol employs a recyclable heterogeneous catalyst, which is advantageous for larger-scale synthesis. The selectivity is influenced by the catalyst loading, hydrogen pressure, and solvent. The use of a specific solvent can influence the adsorption of the substrate onto the catalyst surface, thereby affecting which aldehyde group is preferentially reduced.
Step-by-Step Methodology:
-
Catalyst Suspension: To a hydrogenation vessel, add 5% Palladium on Carbon (1-5 mol%).
-
Inerting: Purge the vessel with an inert gas, such as nitrogen or argon.
-
Addition of Substrate and Solvent: Add a solution of 5-formylvanillin (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (1-10 atm, to be optimized) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the uptake of hydrogen and the progress of the reaction by TLC or GC-MS.
-
Catalyst Removal: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric and should not be allowed to dry in the air.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Conclusion
Both sodium borohydride and palladium on carbon offer viable catalytic routes to this compound, each with its own set of advantages and challenges.
-
Sodium Borohydride is a convenient, inexpensive, and effective reagent for small-scale synthesis where careful control of stoichiometry and temperature can yield the desired product. However, its stoichiometric nature and the need for a work-up and chromatographic purification may be less desirable for large-scale production.
-
Palladium on Carbon represents a more robust and scalable approach. The ability to recycle the catalyst and the straightforward filtration-based work-up are significant advantages in an industrial setting. However, achieving high chemoselectivity may require more extensive optimization of reaction parameters.
The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including the desired scale, cost considerations, and the available equipment and expertise. For academic research and small-scale applications, the simplicity of the sodium borohydride reduction is often preferred. For process development and manufacturing, the efficiency and recyclability of heterogeneous catalytic hydrogenation with Pd/C make it a more attractive long-term solution.
References
As this guide is a conceptual comparison based on established chemical principles, direct literature for the selective reduction of 5-formylvanillin to this compound may not be readily available. The provided protocols are based on analogous transformations and standard organic chemistry methodology.
- Reduction of Aldehydes and Ketones. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 8.
- Catalytic Hydrogenation. In March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Smith, M. B., Ed.; John Wiley & Sons: Hoboken, NJ, 2013.
- Sodium Borohydride. In Encyclopedia of Reagents for Organic Synthesis; Paquette, L. A., Ed.; John Wiley & Sons: Chichester, UK, 2009.
- Palladium on Carbon. In Encyclopedia of Reagents for Organic Synthesis; Paquette, L. A., Ed.; John Wiley & Sons: Chichester, UK, 2009.
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
